Indole-3-amidoxime
Description
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Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-1H-indole-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-9(12-13)7-5-11-8-4-2-1-3-6(7)8/h1-5,11,13H,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLODAUYNZPGORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Indole-3-amidoxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Indole-3-amidoxime, a synthetic intermediate with potential applications in pharmaceutical synthesis. This document collates available data on its chemical structure, solubility, and stability, alongside detailed experimental protocols for its synthesis. While experimental data for some properties remain to be fully elucidated, this guide offers valuable insights based on available information and data from structurally related compounds.
Core Physicochemical Properties
This compound is a crystalline solid with the molecular formula C₉H₉N₃O and a molecular weight of 175.19 g/mol .[1][2] Its stability profile indicates that it is stable for at least two years when stored at -20°C.[3]
Quantitative Physicochemical Data
| Property | Value | Source / Note |
| Molecular Formula | C₉H₉N₃O | [1][2] |
| Molecular Weight | 175.19 g/mol | [1][2] |
| Appearance | Crystalline solid | [3] |
| Solubility | ||
| in DMSO | ~14 mg/mL | [3] |
| in DMF | ~12.5 mg/mL | [3] |
| in 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [3] |
| Melting Point | Estimated: 179-181 °C | Based on the structurally similar syn-indole-3-carboxaldehyde oxime.[4] |
| Boiling Point | Not available | - |
| pKa | Estimated | General pKa compilations for amidoximes exist, but a specific value for the indole (B1671886) derivative is not provided.[5][6] |
| logP | Estimated: ~1.9 | Based on the computationally predicted XLogP3 value for the related Indole-3-aldehyde oxime.[7] |
| Stability | ≥ 2 years at -20°C | [3] |
Experimental Protocols
Synthesis of this compound from 3-Cyanoindole
A common and effective method for the synthesis of this compound involves the reaction of 3-Cyanoindole with hydroxylamine (B1172632) hydrochloride in the presence of a base.[8]
Materials:
-
3-Cyanoindole
-
Hydroxylamine hydrochloride (3 equivalents)
-
Triethylamine (B128534) (TEA) (3 equivalents)
-
Ethanol
-
Celite
-
Ethyl acetate
Procedure:
-
To a round bottom flask containing ethanol, add 3-Cyanoindole (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and triethylamine (3 equivalents).[8]
-
Heat the reaction mixture to 80 °C for 12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[8]
-
Cool the solution to room temperature.[8]
-
Remove the solvent under reduced pressure.[8]
-
Load the resulting solid onto celite.[8]
-
Purify the crude product by silica gel column chromatography using a mobile phase of 0-10% methanol in ethyl acetate.[8]
Caption: Workflow for the synthesis of this compound.
Predicted Spectroscopic Characteristics
While specific experimental spectra for this compound were not found, analysis of related indole derivatives allows for the prediction of its key spectroscopic features.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, typically in the range of 7.0-8.5 ppm. The NH proton of the indole ring would likely appear as a broad singlet at a downfield chemical shift (>10 ppm). Protons of the amidoxime (B1450833) group (-NH₂ and -OH) would also be present, with their chemical shifts being dependent on the solvent and concentration. For instance, in a related 6-amidinoindole, the indole NH proton appeared at 11.20 ppm, the amidoxime -OH at 9.44 ppm, and the -NH₂ protons at 5.73 ppm.[9]
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the nine carbon atoms of the this compound structure. The carbon of the C=NOH group would be expected in the range of 140-150 ppm. The carbons of the indole ring would appear in the aromatic region (approximately 100-140 ppm).
-
IR Spectroscopy: The infrared spectrum is predicted to exhibit characteristic absorption bands. An N-H stretching vibration for the indole ring is expected around 3400 cm⁻¹.[10] The N-H stretching of the amino group and O-H stretching of the oxime would likely appear as broad bands in the region of 3200-3500 cm⁻¹. A C=N stretching vibration is anticipated around 1640-1660 cm⁻¹.[9]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 175.19.
Biological Context and Potential Signaling Interactions
The indole nucleus is a prominent scaffold in a vast array of biologically active compounds, including many pharmaceuticals.[11] Indole derivatives exhibit a wide range of pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial effects.[11]
Amidoximes, in general, are recognized as important pharmacophores and have been investigated for a variety of therapeutic applications. They are known to act as prodrugs for amidines and can function as nitric oxide (NO) donors.[7] Furthermore, certain amidoxime derivatives have been identified as potent enzyme inhibitors. For example, epacadostat, an amidoxime-containing compound, is a powerful inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion.[12] The inhibitory mechanism involves the amidoxime moiety interacting with the active site of the enzyme.[12]
Given the structural features of this compound, it is plausible that it could interact with various biological targets. Its indole core provides a framework for recognition by various receptors and enzymes, while the amidoxime group offers potential for hydrogen bonding and coordination with metal ions in enzyme active sites.
Caption: Potential mechanism of action for this compound as an enzyme inhibitor.
While direct evidence for the specific signaling pathways involving this compound is currently limited, its structural similarity to known bioactive molecules suggests it as a promising candidate for further investigation in drug discovery and development. Future research should focus on elucidating its precise biological targets and mechanisms of action to fully realize its therapeutic potential.
References
- 1. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. mdpi.com [mdpi.com]
- 5. Indole is an inter-species biofilm signal mediated by SdiA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Indole-3-aldehyde oxime | C9H8N2O | CID 135449256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. ukm.my [ukm.my]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Indole-3-amidoxime (CAS: 95649-37-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-amidoxime, identified by the CAS number 95649-37-9, is an organic compound featuring an indole (B1671886) scaffold substituted at the third position with an amidoxime (B1450833) functional group. This molecule is primarily recognized as a synthetic intermediate in the creation of more complex pharmaceutical compounds.[1][2] The amidoxime chemical class has attracted considerable attention within medicinal chemistry owing to its wide range of biological activities, notably as enzyme inhibitors.[3] Specifically, amidoxime derivatives are under investigation as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a pivotal enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. This pathway is a key regulator of the immune system and represents a significant target in the field of cancer immunotherapy.[4][5]
Chemical and Physical Properties
The key chemical and physical characteristics of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 95649-37-9 | [6] |
| Molecular Formula | C₉H₉N₃O | [6] |
| Molecular Weight | 175.19 g/mol | [6] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥96.28% | [2] |
| Storage Temperature | -20°C for long-term storage | [2] |
| Solubility | Soluble in DMSO and dimethylformamide (DMF) | [1] |
| Stability | Stable for at least two years when stored at -20°C | [1] |
| Table 1: Chemical and Physical Properties of this compound |
Experimental Protocols
Synthesis of this compound from Indole-3-carbonitrile
The synthesis of this compound is typically achieved through the reaction of indole-3-carbonitrile with hydroxylamine. A general and established protocol is detailed below.[6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 5. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
molecular weight and formula of Indole-3-amidoxime
For Researchers, Scientists, and Drug Development Professionals
Core Compound Specifications
Indole-3-amidoxime is a synthetic intermediate with potential applications in pharmaceutical development. Its fundamental chemical properties are summarized below.
| Property | Value | Citation(s) |
| Molecular Formula | C9H9N3O | [1][2] |
| Molecular Weight | 175.19 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [3] |
| Purity | ≥97% | [4] |
| Storage | Store at -20°C for long-term stability | [3][4] |
Synthesis Protocol
A general and efficient method for the synthesis of this compound involves the reaction of a cyano indole (B1671886) with hydroxylamine (B1172632) hydrochloride.[1]
General Procedure for Amidoxime (B1450833) Formation:
-
Reactant Preparation: In a round-bottom flask, combine the starting material, cyano indole (1 equivalent), with hydroxylamine hydrochloride (3 equivalents) and triethylamine (B128534) (TEA) (3 equivalents) in ethanol.
-
Reaction: Heat the reaction mixture to 80°C for 12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After cooling the solution to room temperature, remove the solvent under reduced pressure.
-
Purification: The resulting solid is loaded onto celite and purified using silica (B1680970) gel column chromatography with a mobile phase of 0-10% methanol (B129727) in ethyl acetate.
Potential Biological Activities and Signaling Pathways
While specific biological activities for this compound are not extensively documented in publicly available literature, the broader classes of indole and amidoxime derivatives have been the subject of significant research, suggesting potential areas of investigation.
Enzyme Inhibition
-
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: Amidoxime derivatives are known to inhibit IDO1, a key enzyme in tryptophan metabolism that is implicated in cancer immunotherapy.[5] The mechanism involves the inhibitor binding to the active site, thereby preventing the conversion of tryptophan to kynurenine.[5] This action can disrupt the immunosuppressive tumor microenvironment.[5]
-
Other Enzyme Inhibition: Derivatives of indole have shown inhibitory activity against various other enzymes, including α-amylase and α-glucosidase, which are relevant in the context of diabetes.[3][6] Additionally, some indole oxime derivatives have been investigated as urease inhibitors.[7]
Antimicrobial and Cytotoxic Activity
The indole scaffold is a common feature in many bioactive compounds with a wide range of pharmacological activities, including antimicrobial, antifungal, and antiviral properties.[8] Amidoxime derivatives have also been evaluated as cytotoxic agents against bacterial strains.[9] Studies on other indole derivatives have demonstrated cytotoxicity against various human cancer cell lines.[10]
Anti-inflammatory Activity
Some indole derivatives have been shown to alleviate inflammation. For instance, Indole-3-carboxaldehyde can inhibit the NLRP3 inflammasome, a key component of the innate immune system, thereby reducing the inflammatory response.[11]
Experimental Protocols
α-Amylase Inhibition Assay (Adapted from a study on Indole-3-acetamides)[3]
-
Incubation: A solution of α-amylase (0.5 mg/mL in 0.2 mM phosphate (B84403) buffer, pH 6.9) is incubated with the test compound (at varying concentrations) at 25°C for 10 minutes.
-
Substrate Addition: A 1% starch solution in sodium phosphate buffer is added to the mixture and incubated for a further 10 minutes at 25°C.
-
Reaction Termination: The reaction is stopped by adding dinitrosalicylic acid and incubating in boiling water for 5 minutes.
-
Absorbance Measurement: After cooling to room temperature and dilution with distilled water, the absorbance is measured at 540 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples to a control without the inhibitor.
Cytotoxicity Assay (General MTT Assay Protocol)[10]
-
Cell Seeding: Cancer cell lines (e.g., HT-29, HepG2, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.
Conclusion
This compound represents a molecule of interest for further investigation in drug discovery and development. Based on the known biological activities of related indole and amidoxime compounds, promising avenues for research include its potential as an enzyme inhibitor, particularly in the context of cancer immunotherapy, as well as its antimicrobial and anti-inflammatory properties. The provided synthesis and experimental protocols offer a foundation for researchers to explore the therapeutic potential of this and related compounds.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sapphire North America [sapphire-usa.com]
- 5. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in silico studies of bis (indol-3-yl) methane derivatives as potential α-glucosidase and α-amylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Indole-3-amidoxime solubility in DMSO and DMF
An In-depth Technical Guide on the Solubility of Indole-3-Amidoxime in DMSO and DMF
This technical guide provides comprehensive information on the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), two common organic solvents used in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering quantitative data, detailed experimental protocols, and relevant biological pathway visualizations.
Introduction to this compound
This compound is a synthetic intermediate that holds significance in pharmaceutical synthesis.[1][2] Structurally, it belongs to the family of indoles, which are prevalent scaffolds in biologically active compounds.[3] Amidoxime-containing molecules, a class to which this compound belongs, are recognized for their role as inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[4] Given its application in synthesis, understanding its solubility in common laboratory solvents is critical for handling, storage, and experimental design.
Chemical Properties:
Quantitative Solubility Data
This compound is soluble in organic solvents like DMSO and DMF.[1] The approximate solubility values are summarized in the table below. It is important to note that using hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound; therefore, the use of newly opened, anhydrous DMSO is recommended for achieving maximum solubility.[2]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ~14 mg/mL[1] | ~79.9 mM | - |
| DMSO | 35 mg/mL[2][5] | 199.78 mM[2] | Requires sonication for dissolution.[2] |
| DMF | ~12.5 mg/mL[1] | ~71.4 mM | - |
Note: Molar concentration is calculated using the molecular weight of 175.19 g/mol . Discrepancies in reported solubility values may arise from differences in experimental conditions, such as temperature, purity of the compound and solvent, and dissolution method (e.g., with or without sonication).
This compound is sparingly soluble in aqueous buffers.[1] To achieve a working solution in an aqueous medium, it is recommended to first dissolve the compound in DMSO and then dilute it with the chosen aqueous buffer.[1] For instance, a 1:10 solution of DMSO:PBS (pH 7.2) can yield a solubility of approximately 0.1 mg/mL.[1] Aqueous solutions are not recommended for storage for more than one day.[1]
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the kinetic solubility of a compound like this compound in DMSO or DMF. This method is based on the principle of creating a saturated solution and then quantifying the dissolved compound.
Materials:
-
This compound (crystalline solid)
-
Anhydrous, high-purity DMSO or DMF
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
-
Centrifuge capable of high speed
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)
-
Volumetric flasks and appropriate glassware
Procedure:
-
Preparation of a Saturated Solution:
-
Weigh out an excess amount of this compound (e.g., 20 mg) into a clean, dry vial.
-
Using a calibrated pipette, add a precise volume of the solvent (e.g., 1 mL of DMSO or DMF) to the vial.[6]
-
Tightly cap the vial and vortex vigorously for 2-3 minutes to facilitate initial dissolution.[6]
-
Sonicate the vial in a water bath for 15-20 minutes to further aid dissolution.[6]
-
Allow the suspension to equilibrate at a constant temperature (e.g., room temperature, 25°C) for a specified period (e.g., 24 hours) with continuous gentle agitation to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
For complete removal of any remaining micro-particulates, filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to prevent undissolved particles from artificially inflating the measured concentration.[6]
-
-
Quantification of Dissolved Compound:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Create a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Accurately dilute a small aliquot of the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
Calculate the concentration of the saturated solution by applying the dilution factor to the measured concentration of the diluted sample. The resulting value is the kinetic solubility of this compound in the tested solvent under the specified conditions.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the kinetic solubility of a chemical compound.
Caption: Workflow for Kinetic Solubility Determination.
Relevant Signaling Pathway: IDO1 Inhibition
This compound belongs to the class of amidoxime (B1450833) derivatives. A prominent member of this class, Epacadostat, is a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[4] IDO1 is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine (B1673888).[4] In the context of cancer, this depletion of tryptophan and accumulation of kynurenine can suppress the anti-tumor immune response. The diagram below illustrates this inhibitory mechanism.
Caption: Inhibition of the IDO1 Pathway by Amidoxime Derivatives.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ukm.my [ukm.my]
- 4. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Spectral Data Interpretation of Indole-3-amidoxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Indole-3-amidoxime, a synthetic intermediate with potential applications in pharmaceutical development. The document details the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it includes a detailed experimental protocol for its synthesis and discusses its plausible roles in relevant biological signaling pathways.
Spectroscopic Data Summary
The following tables summarize the key spectral data for this compound. While experimental data from commercial suppliers is referenced, predicted values based on analogous structures are also provided for a comprehensive understanding.
Table 1: ¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by signals from the indole (B1671886) ring protons and the labile protons of the amidoxime (B1450833) group. The chemical shifts are influenced by the electron-donating nature of the indole nitrogen and the electron-withdrawing effect of the amidoxime moiety.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| NH (Indole) | ~11.0-11.5 | broad singlet | Exchangeable with D₂O. |
| H-2 | ~8.0-8.3 | singlet | |
| H-4 | ~7.6-7.8 | doublet | |
| H-7 | ~7.4-7.6 | doublet | |
| H-5 | ~7.1-7.3 | triplet | |
| H-6 | ~7.0-7.2 | triplet | |
| NH₂ (Amidoxime) | ~5.5-6.0 | broad singlet | Exchangeable with D₂O. |
| N-OH (Amidoxime) | ~9.0-9.5 | broad singlet | Exchangeable with D₂O. |
Note: Predicted values are based on spectral data of similar compounds such as syn-indole-3-carboxaldehyde oxime and 6-amidoxime indole.
Table 2: ¹³C NMR Spectral Data
The carbon-13 NMR spectrum of this compound would display nine distinct signals corresponding to the carbon atoms of the indole ring and the amidoxime group.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=N (Amidoxime) | ~145-155 | |
| C-7a | ~135-137 | |
| C-3a | ~125-128 | |
| C-2 | ~128-132 | |
| C-4 | ~118-122 | |
| C-5 | ~120-123 | |
| C-6 | ~120-123 | |
| C-7 | ~110-113 | |
| C-3 | ~105-110 |
Note: Predicted values are based on spectral data of syn-indole-3-carboxaldehyde oxime and established chemical shift ranges for indole derivatives.[1][2]
Table 3: IR Spectral Data
The infrared spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=N, and aromatic C-H and C=C functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |
| N-H (Indole) | 3400-3300 | Stretching |
| O-H (Amidoxime) | 3600-3200 (broad) | Stretching |
| N-H (Amidoxime) | 3500-3300 (two bands) | Asymmetric and symmetric stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C=N (Amidoxime) | 1680-1630 | Stretching |
| C=C (Aromatic) | 1620-1450 | Stretching |
| N-O (Amidoxime) | 960-930 | Stretching |
Note: These are general ranges for the respective functional groups and can vary slightly based on the specific molecular environment.[3][4]
Table 4: Mass Spectrometry Data
The mass spectrum of this compound would show the molecular ion peak and characteristic fragmentation patterns of the indole nucleus.
| Parameter | Value | Notes |
| Molecular Formula | C₉H₉N₃O | |
| Molecular Weight | 175.19 g/mol | |
| Predicted [M+H]⁺ | 176.0767 | |
| Key Fragmentation Ions | m/z 130, 117 | Loss of the amidoxime side chain and further fragmentation of the indole ring. |
Note: Fragmentation patterns are predicted based on the general behavior of indole derivatives in mass spectrometry.
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from established synthetic methods for the preparation of amidoximes from nitriles.[5]
Materials:
-
Indole-3-carbonitrile
-
Hydroxylamine (B1172632) hydrochloride
-
Triethylamine (B128534) (TEA)
-
Ethanol
-
Ethyl acetate (B1210297)
-
Celite
Procedure:
-
To a round-bottom flask containing ethanol, add Indole-3-carbonitrile (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and triethylamine (3 equivalents).
-
Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the solution to room temperature and remove the solvent under reduced pressure.
-
Adsorb the resulting solid onto celite and purify by silica gel column chromatography using a gradient of 0-10% methanol in ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Plausible Signaling Pathway Inhibition
Given the known biological activities of related indole and amidoxime-containing compounds, this compound is a candidate for inhibiting inflammatory and immune-regulatory pathways. Two such potential targets are the NLRP3 inflammasome and the IDO1 enzyme.
1. NLRP3 Inflammasome Inhibition
Indole derivatives have been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response that can contribute to chronic inflammation when dysregulated.
Caption: Plausible inhibition of NLRP3 inflammasome by this compound.
2. IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes tryptophan and is implicated in tumor immune evasion. Many indole derivatives are known IDO1 inhibitors.
Caption: Plausible inhibition of the IDO1 enzyme by this compound.
Disclaimer: The signaling pathway diagrams represent plausible mechanisms of action based on the activities of structurally related compounds and require experimental validation for this compound.
References
- 1. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. ajol.info [ajol.info]
- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
A Technical Guide to the Early Synthesis of Indole Amidoximes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational research into the synthesis of indole (B1671886) amidoximes, a class of compounds of significant interest in medicinal chemistry. This document provides a detailed overview of the core synthetic methodologies, quantitative data from key experiments, and a visualization of a relevant biological pathway impacted by indole-containing amidoximes.
Core Synthetic Principles: Early Discoveries
The seminal and most enduring method for the synthesis of amidoximes was established in the late 19th century. The foundational work demonstrated that the most common route to these compounds is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor.[1] This general principle was pioneered by Tiemann in 1884, who showed that treating a nitrile with hydroxylamine hydrochloride and a base, such as sodium carbonate, in an alcoholic solvent at elevated temperatures (60-80 °C) yields the corresponding amidoxime (B1450833).[1] This method has remained the cornerstone of amidoxime synthesis for over a century due to its reliability and the ready availability of the starting materials.[1]
For the synthesis of indole amidoximes, the strategy involves the use of an appropriate indole nitrile, typically indole-3-carbonitrile, as the starting material. The electron-rich indole nucleus can influence the reactivity of the nitrile group, but the fundamental reaction with hydroxylamine remains effective.
Experimental Protocols: Synthesis of Indole-3-Amidoxime
General Procedure for the Formation of this compound
Reagents:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (B128534) (TEA) or another suitable base
-
Ethanol
Protocol:
-
To a round-bottom flask containing ethanol, add 3-cyanoindole (1 equivalent).
-
Add hydroxylamine hydrochloride (3 equivalents) and triethylamine (3 equivalents) to the flask.
-
Heat the reaction mixture to 80 °C.
-
Maintain the temperature and stir the mixture for 12 hours, or until thin-layer chromatography (TLC) indicates the completion of the reaction.
-
After the reaction is complete, cool the solution to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude solid is then purified, typically by silica (B1680970) gel column chromatography using a solvent system such as 0-10% methanol (B129727) in ethyl acetate, to yield the pure this compound.[2]
Quantitative Data from Representative Synthesis
The following table summarizes representative quantitative data for the synthesis of this compound via the reaction of 3-cyanoindole with hydroxylamine.
| Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Melting Point (°C) |
| This compound | 3-Cyanoindole | Hydroxylamine hydrochloride, Triethylamine | Ethanol | 12 hours | 80 °C | Up to 99% | Not Specified |
Data is based on a modern representation of the classical synthesis method.
Visualization of Synthetic and Biological Pathways
General Synthetic Pathway for this compound
The following diagram illustrates the straightforward conversion of an indole nitrile to an indole amidoxime.
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives
Indole and its derivatives are known to interact with various biological targets. Some amidoxime-containing compounds have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism. IDO1 is a target in cancer immunotherapy as its activity can suppress the host's immune response. The mechanism of inhibition by certain amidoxime derivatives involves several key interactions within the enzyme's active site.
The following diagram illustrates the proposed inhibitory mechanism of an amidoxime-based inhibitor on IDO1.
This guide provides a focused overview of the early synthetic work on indole amidoximes, grounded in the foundational principles of organic chemistry, and connects this historical context to the modern understanding of their biological relevance. The provided experimental protocol and data serve as a practical reference for researchers in the field.
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
biological significance of the indole scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry, underpinning the development of a vast array of therapeutic agents. Its unique structural features, including a planar geometry, a hydrogen bond donor, and a rich electron density, enable it to interact with a wide range of biological targets with high affinity and specificity. This versatility has led to the discovery and development of indole-containing drugs across a broad spectrum of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology. This technical guide provides a comprehensive overview of the biological significance of the indole scaffold, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant signaling pathways.
Therapeutic Applications and Mechanisms of Action
Indole derivatives have demonstrated remarkable efficacy against a multitude of diseases, owing to their ability to modulate diverse biological pathways.[1][2][3] The structural versatility of the indole ring allows for substitutions at various positions, leading to compounds with tailored pharmacological profiles.[3]
Anticancer Activity
The indole scaffold is a prominent feature in numerous anticancer agents, both from natural sources and synthetic origins.[1][4] These compounds exert their effects through various mechanisms:
-
Inhibition of Tubulin Polymerization: Vinca alkaloids, such as vinblastine (B1199706) and vincristine, are classic examples of indole-containing natural products that inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[5][6]
-
Kinase Inhibition: Many indole derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1] Sunitinib, an FDA-approved drug, is a multi-targeted receptor tyrosine kinase inhibitor containing an indole moiety.[7]
-
Histone Deacetylase (HDAC) Inhibition: Some indole-based compounds have been shown to inhibit HDACs, leading to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.[1]
-
Topoisomerase Inhibition: Certain indole derivatives have been found to inhibit topoisomerases, enzymes essential for DNA replication and repair, thereby leading to cancer cell death.[8]
Anti-inflammatory Activity
Indole compounds exhibit significant anti-inflammatory properties by modulating key inflammatory pathways:
-
Cyclooxygenase (COX) Inhibition: Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), possesses an indole core and functions by inhibiting COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[1][6]
-
NF-κB Pathway Inhibition: The transcription factor NF-κB plays a central role in the inflammatory response. Several indole derivatives have been shown to inhibit the activation of the NF-κB pathway, leading to a downstream reduction in the expression of inflammatory mediators.[1][9]
Antimicrobial Activity
The indole scaffold is a promising template for the development of novel antimicrobial agents. Indole derivatives have shown activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[2][3][4] Their mechanisms of action can involve the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.[2][4][10]
Neuroprotective Effects
Indole-based compounds have emerged as promising candidates for the treatment of neurodegenerative diseases.[11][12] Their neuroprotective effects are attributed to several mechanisms:
-
Antioxidant Activity: Many indole derivatives, such as melatonin, are potent antioxidants that can scavenge reactive oxygen species (ROS) and protect neurons from oxidative damage.[11][12]
-
Modulation of Signaling Pathways: Indole compounds can modulate neuroprotective signaling pathways, such as the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) and the Nrf2-antioxidant response element (ARE) pathways.[13]
-
Anti-aggregation Properties: Some indole derivatives have been shown to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[14]
Quantitative Data Summary
The following tables summarize the biological activity of representative indole derivatives, providing quantitative data for easy comparison.
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Indole-3-carbinol | Breast (MCF-7) | MTT | 250 | [10] |
| Combretastatin A-4 analog | Various | MTT | 0.002 - 0.011 | [8] |
| Indole-thiophene complex | Breast (MCF-7) | MTT | 0.15 - 0.35 | [15] |
| Oxoindole-pyridonyl derivative | Glioblastoma (U87MG) | PDK1 inhibition | 0.112 | [15] |
Table 2: Anti-inflammatory Activity of Indole Derivatives
| Compound | Target/Assay | IC50 (µM) | Reference |
| Brominated isatin (B1672199) derivative | NO production in RAW 264.7 cells | ~340 | [16] |
| Indole-chalcone hybrid | COX-2 inhibition | 0.21 - 0.29 | [17] |
| Ursolic acid-indole derivative | NO production in RAW 264.7 cells | 2.2 | [9] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative | IL-6 inhibition in RAW 264.7 cells | 1.539 | [18] |
Table 3: Antimicrobial Activity of Indole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Indole diketopiperazine 3b | S. aureus | 0.94 - 3.87 | [2] |
| Indole-triazole derivative 3d | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125 - 50 | [3] |
| 5-iodoindole | Extensively drug-resistant Acinetobacter baumannii | 64 | [4] |
| Ciprofloxacin-indole hybrid 8b | S. aureus | 0.0625 | [19] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of indole derivatives.
Tubulin Polymerization Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein (>99%)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)
-
Test compound dissolved in DMSO
-
Positive control (e.g., colchicine)
-
Negative control (DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reconstitute tubulin to a final concentration of 3 mg/mL in G-PEM buffer.
-
Add 10 µL of 10x concentrated test compound, positive control, or negative control to the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-set to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot the change in absorbance over time. The rate of polymerization is determined from the initial linear portion of the curve. Calculate the percentage of inhibition for each compound concentration relative to the negative control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5][20][21]
COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., celecoxib)
-
96-well black, opaque microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX-2 enzyme.
-
Add the test compound or controls to the wells of the 96-well plate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding Arachidonic Acid to each well.
-
Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis: Determine the rate of the reaction from the linear phase of the fluorescence increase. Calculate the percentage of inhibition for each compound concentration. The IC50 value is determined from a dose-response curve.[22][23]
Histone Deacetylase (HDAC) Inhibition Assay (Colorimetric)
This assay quantifies the inhibition of HDAC activity.
Materials:
-
Nuclear extract or purified HDAC enzyme
-
HDAC substrate (acetylated) coated on a microplate
-
HDAC Assay Buffer
-
Specific antibody that recognizes the deacetylated product
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chromogenic substrate
-
Stop solution
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Add nuclear extracts or purified HDAC enzyme to the wells of the HDAC substrate-coated plate.
-
Add the test compound or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Incubate to allow for deacetylation.
-
Wash the wells and add the primary antibody that recognizes the deacetylated histone.
-
Incubate and wash, then add the enzyme-conjugated secondary antibody.
-
Incubate and wash, then add the chromogenic substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: The amount of deacetylated product is proportional to the HDAC activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from a dose-response curve.[24][25]
NF-κB Activation Assay
This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, which is a key step in NF-κB activation.
Materials:
-
Cells (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
Test compound
-
Fixation and permeabilization buffers
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with the test compound for a specified time.
-
Stimulate the cells with LPS to induce NF-κB activation.
-
Fix and permeabilize the cells.
-
Incubate with the primary antibody against NF-κB p65.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.
-
Acquire images using a high-content imaging system.
-
Data Analysis: Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity of the p65 antibody in the nucleus versus the cytoplasm. A decrease in nuclear translocation in the presence of the test compound indicates inhibition of NF-κB activation.[26][27][28][29][30]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which indole derivatives are involved is crucial for understanding their mechanisms of action. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Indole-mediated activation of AhR and PXR signaling pathways.
Caption: Experimental workflow for the evaluation of indole-based tubulin polymerization inhibitors.
Caption: BDNF/TrkB/Nrf2 signaling pathway modulated by neuroprotective indole derivatives.
Conclusion
The indole scaffold continues to be a highly fruitful source of inspiration for the design and discovery of new therapeutic agents. Its inherent drug-like properties and synthetic tractability have cemented its place as a "privileged" structure in medicinal chemistry. The diverse mechanisms of action of indole-containing compounds, ranging from enzyme inhibition to the modulation of complex signaling pathways, highlight the remarkable versatility of this heterocyclic system. As our understanding of the molecular basis of diseases deepens, the rational design of novel indole derivatives tailored to specific biological targets will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles. The data, protocols, and visualizations presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the immense therapeutic potential of the indole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. mdpi.com [mdpi.com]
- 14. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. abcam.com [abcam.com]
- 24. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 25. resources.bio-techne.com [resources.bio-techne.com]
- 26. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 29. raybiotech.com [raybiotech.com]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
The Core Mechanism of Indole-3-Amidoxime and its Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of indole-3-amidoxime and its derivatives, with a primary focus on their role as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, immunology, and medicinal chemistry. Due to the limited specific data on this compound, this guide leverages the extensive research on its close analog, the clinical candidate epacadostat (B560056) (INCB024360), as a representative of the amidoxime (B1450833) class of IDO1 inhibitors.
Introduction: The Therapeutic Potential of IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites known as kynurenines.[2][3] This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the differentiation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[4][5] Consequently, IDO1 is a critical immune checkpoint that enables tumors to evade immune surveillance.[1]
Amidoxime derivatives have emerged as a promising class of IDO1 inhibitors. These compounds, characterized by a hydroxyamidine functional group, exhibit high potency and selectivity for IDO1.[6] This guide will elucidate the molecular mechanisms through which these compounds exert their inhibitory effects and the downstream consequences for anti-tumor immunity.
Mechanism of Action: Targeting the IDO1 Enzyme
The primary mechanism of action for amidoxime derivatives like epacadostat is the direct inhibition of the enzymatic activity of IDO1.[6] Molecular dynamics simulations and kinetic studies have revealed a multi-faceted inhibitory process.
2.1. Competitive Inhibition and Heme Interaction:
Epacadostat acts as a competitive inhibitor, blocking the binding of the natural substrate, tryptophan, to the active site of IDO1.[6] Recent studies have also shed light on a novel mechanism where some IDO1 inhibitors, including epacadostat, can stabilize the apo-form of the enzyme (the enzyme without its heme cofactor), thereby preventing its catalytic function.[7][8] This suggests a dynamic relationship between the inhibitor, the enzyme, and the heme group.
2.2. Disruption of Ligand and Substrate Channels:
Molecular modeling has shown that the binding of epacadostat to IDO1 induces conformational changes that disrupt the ligand delivery tunnel.[9] This prevents small molecules, such as oxygen, from accessing the active site. Furthermore, the inhibitor hinders the movement of the substrate (tryptophan) and the product (kynurenine) through the heme binding pocket, effectively shutting down the catalytic cycle.[9] Key residues, such as L234 and R231, play a crucial role in this process. The formation of a stable hydrogen bond between L234 and G262, induced by the inhibitor, significantly alters the spatial arrangement of a key loop (G262-A264), leading to the disorganization of the ligand delivery tunnel.[9]
Signaling Pathways Modulated by IDO1 Inhibition
The inhibition of IDO1 by amidoxime derivatives initiates a cascade of downstream signaling events that collectively restore anti-tumor immunity.
As depicted in Figure 1, IDO1 in the tumor microenvironment converts tryptophan to kynurenine. This leads to tryptophan depletion, which activates the GCN2 stress-response kinase, and kynurenine accumulation, which activates the Aryl Hydrocarbon Receptor (AhR).[2] Both pathways contribute to the suppression of effector T cells and NK cells and the promotion of regulatory T cells. Amidoxime derivatives inhibit IDO1, thereby reversing this immunosuppressive state and leading to enhanced anti-tumor immunity.[1]
Quantitative Data on IDO1 Inhibition
The potency of amidoxime derivatives as IDO1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data for epacadostat.
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| Epacadostat | Biochemical | - | 71.8 | [10] |
| Epacadostat | Cell-based | Human IDO1-transfected HEK293/MSR | ~10 | [4][10] |
| Epacadostat | Cell-based | Mouse IDO1-transfected HEK293/MSR | 52.4 | [4] |
| Epacadostat | Cell-based | SKOV-3 (Ovarian Cancer) | 17.63 | [7] |
| Epacadostat | Cell-based | OCI-AML2 (Leukemia) | 3.4 | [11] |
Experimental Protocols
The evaluation of IDO1 inhibitors involves a series of in vitro and cell-based assays. The following sections provide detailed methodologies for key experiments.
5.1. Cell-Free Enzymatic IDO1 Activity Assay:
This assay directly measures the inhibition of purified recombinant IDO1.
-
Materials:
-
Purified recombinant human IDO1 enzyme
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 6.5)
-
L-tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene (B1212753) blue (electron carrier)
-
Catalase
-
Test inhibitor (e.g., epacadostat)
-
30% (w/v) Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test inhibitor at various concentrations to the wells of the microplate.
-
Add the purified IDO1 enzyme to the wells.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[12]
-
Centrifuge the plate to pellet precipitated proteins.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 480 nm.[13]
-
Calculate the concentration of kynurenine produced and determine the IC50 value of the inhibitor.
-
5.2. Cell-Based IDO1 Activity Assay:
This assay assesses the inhibitor's activity in a more physiologically relevant context.[14]
-
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SKOV-3, HeLa).[13][14]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Recombinant Human Interferon-gamma (IFNγ) to induce IDO1 expression.[13]
-
Test inhibitor.
-
96-well cell culture plates.
-
TCA solution.
-
Ehrlich's reagent.
-
Kynurenine standard.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells into a 96-well plate and allow them to adhere overnight.[14]
-
Induce IDO1 expression by treating the cells with IFNγ (e.g., 100 ng/mL) for 24 hours.[13][14]
-
Remove the medium and replace it with fresh medium containing serial dilutions of the test inhibitor.
-
Incubate for 24-48 hours.[13]
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins and incubate at 50°C for 30 minutes.[13]
-
Centrifuge to pellet the precipitate.
-
Transfer the clear supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 480 nm.[13]
-
Determine the kynurenine concentration from a standard curve and calculate the IC50 value.
-
The workflow for discovering and developing IDO1 inhibitors typically starts with a high-throughput screening of a compound library using a cell-free enzymatic assay. Promising hits are then validated in cell-based assays to confirm their activity in a cellular environment. Lead compounds undergo structure-activity relationship (SAR) studies to optimize their potency and pharmacokinetic properties. Finally, promising candidates are evaluated in in vivo animal models and toxicology studies before being considered for clinical development.
Conclusion and Future Directions
This compound and its derivatives represent a significant class of IDO1 inhibitors with demonstrated therapeutic potential in oncology. Their mechanism of action, centered on the direct inhibition of the IDO1 enzyme and the subsequent reversal of immune suppression, is well-supported by a growing body of evidence. While the clinical development of epacadostat faced challenges, the understanding of the intricate interactions between these inhibitors and the IDO1 enzyme continues to evolve.[15] Future research will likely focus on developing next-generation IDO1 inhibitors with improved pharmacological properties and exploring novel combination therapies to overcome resistance mechanisms and enhance anti-tumor immunity. The detailed protocols and data presented in this guide provide a solid foundation for researchers to advance the discovery and development of novel therapeutics targeting the IDO1 pathway.
References
- 1. fortislife.com [fortislife.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merck.com [merck.com]
Theoretical Framework for the Structural Analysis of Indole-3-amidoxime: A Technical Guide
Abstract: Indole-3-amidoxime is a molecule of interest in medicinal chemistry, primarily recognized as a synthetic intermediate.[1][2] However, a comprehensive theoretical understanding of its molecular structure and electronic properties is currently absent in publicly available literature. This technical guide provides a foundational framework for the in-silico investigation of this compound. It is designed for researchers, computational chemists, and drug development professionals, outlining the requisite computational methodologies, expected data, and logical workflows for a thorough theoretical characterization. While no specific experimental or computational studies on this compound have been published, this document leverages established theoretical approaches for indole (B1671886) derivatives and amidoxime-containing compounds to propose a detailed research plan.
Introduction
The indole scaffold is a ubiquitous feature in a vast number of biologically active compounds and natural products.[3] Its unique electronic properties make it a privileged structure in drug discovery. Similarly, the amidoxime (B1450833) functional group is known for its diverse biological activities and its role as a nitric oxide (NO) donor.[4][5] The combination of these two moieties in this compound suggests a potential for interesting pharmacological properties. A detailed understanding of its three-dimensional structure, conformational flexibility, and electronic landscape is a crucial first step in exploring this potential.
This guide outlines a hypothetical, yet robust, computational workflow to elucidate the structural and electronic characteristics of this compound. The proposed studies are based on widely accepted quantum chemical methods, such as Density Functional Theory (DFT), which have been successfully applied to the study of indole and its derivatives.[6][7]
Proposed Computational Research Workflow
A systematic in-silico investigation of this compound would involve a multi-step process, starting from the optimization of its molecular geometry to the analysis of its electronic properties and potential reactivity.
Caption: A proposed workflow for the theoretical characterization of this compound.
Detailed Methodologies (Experimental Protocols)
The following sections describe the proposed computational experiments for a comprehensive theoretical study of this compound.
Geometry Optimization
-
Objective: To determine the most stable three-dimensional structure of this compound.
-
Protocol:
-
An initial 3D structure of this compound is generated using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry optimization is performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional.[1][6]
-
The 6-31G(d) basis set is employed for all atoms, as it provides a good balance between accuracy and computational cost for organic molecules.[2]
-
The optimization is carried out in the gas phase to represent an isolated molecule.
-
The convergence criteria for the optimization should be set to tight to ensure a true energy minimum is reached.
-
Frequency Analysis
-
Objective: To confirm that the optimized structure corresponds to a true energy minimum and to predict the vibrational spectra (IR and Raman).
-
Protocol:
-
Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d)).
-
The absence of imaginary frequencies in the output confirms that the structure is a true minimum on the potential energy surface.
-
The calculated vibrational frequencies and their corresponding intensities are used to generate theoretical IR and Raman spectra.
-
A scaling factor (typically around 0.96 for B3LYP/6-31G(d)) may be applied to the calculated frequencies to better match experimental data, should it become available.
-
Conformational Analysis
-
Objective: To identify the most stable conformers of this compound arising from the rotation of single bonds.
-
Protocol:
-
A systematic or stochastic conformational search is conducted. For a molecule like this compound, a systematic search involving the rotation of the C-C bond connecting the indole ring and the amidoxime group, and the C-N and N-O bonds of the amidoxime group, would be appropriate.
-
Each identified conformer is then subjected to geometry optimization and frequency analysis at the B3LYP/6-31G(d) level of theory.
-
The relative energies of the stable conformers are calculated to determine their population distribution at a given temperature using the Boltzmann distribution.
-
Electronic Properties Analysis
-
Objective: To understand the electronic nature of this compound, including its reactivity and intermolecular interaction potential.
-
Protocol:
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
A Molecular Electrostatic Potential (MEP) map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) analysis is performed to investigate charge distribution, hybridization, and intramolecular interactions.
-
Predicted Quantitative Data
The following tables present hypothetical but realistic quantitative data that would be expected from the proposed computational studies on this compound.
Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (B3LYP/6-31G(d))
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C(indole)-C(amidoxime) | 1.48 |
| C(amidoxime)=N | 1.29 | |
| N-OH | 1.41 | |
| C-NH2 | 1.36 | |
| **Bond Angles (°) ** | C(indole)-C(amidoxime)=N | 121.5 |
| C(amidoxime)-N-OH | 110.8 | |
| N=C-NH2 | 125.3 | |
| Dihedral Angles (°) | C(indole)-C(indole)-C(amidoxime)=N | 15.0 |
Table 2: Predicted Vibrational Frequencies and Assignments for this compound (B3LYP/6-31G(d))
| Frequency (cm⁻¹) (Scaled) | Intensity (km/mol) | Assignment |
| 3450 | 45.2 | O-H stretch |
| 3350 | 30.8 | N-H symmetric stretch |
| 3280 | 25.1 | N-H asymmetric stretch |
| 1660 | 150.5 | C=N stretch |
| 1610 | 85.3 | N-H scissoring |
| 1580 | 60.7 | Indole ring C=C stretch |
| 950 | 70.2 | N-O stretch |
Table 3: Predicted Electronic Properties of this compound (B3LYP/6-31G(d))
| Property | Predicted Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 3.5 D |
Potential Biological Significance and Signaling Pathway Interaction
Given the structural motifs present in this compound, it is plausible to hypothesize its interaction with signaling pathways where other indole derivatives or NO donors are known to be active. For instance, many indole-containing molecules act as inhibitors or modulators of protein kinases.
Caption: Hypothetical inhibition of a protein kinase signaling pathway by this compound.
Conclusion
This technical guide provides a comprehensive theoretical framework for the structural and electronic characterization of this compound. While awaiting experimental validation, the proposed computational studies offer a powerful and cost-effective approach to gain initial insights into the properties of this molecule. The methodologies and expected data presented herein can serve as a roadmap for future research, ultimately contributing to a deeper understanding of this compound and its potential applications in medicinal chemistry and drug development. The successful application of these computational techniques has been demonstrated for a wide range of indole derivatives, suggesting that the proposed workflow will yield valuable and reliable data.[8][9]
References
- 1. or.niscpr.res.in [or.niscpr.res.in]
- 2. tandfonline.com [tandfonline.com]
- 3. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of N-Substituted Amidoximes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient one-pot synthesis of N-substituted amidoximes, crucial intermediates in medicinal chemistry and drug development. The featured methodology, a triphenylphosphine-iodine (Ph₃P-I₂) mediated dehydrative condensation, offers a rapid and versatile route from readily available starting materials such as secondary amides, acid chlorides, or carboxylic acids.[1][2] This approach represents a significant improvement over traditional multi-step methods, which are often laborious and employ hazardous reagents.[1][3]
N-substituted amidoximes are privileged structural motifs that serve as versatile building blocks for various nitrogen-containing heterocycles and are key components in prodrug design to enhance bioavailability.[1][3] The following protocols offer a streamlined path to these valuable compounds under mild conditions.
Methodology Overview: Ph₃P-I₂ Mediated Dehydrative Condensation
The core of this methodology is the activation of an amide functional group (either pre-formed or generated in situ) by a Ph₃P-I₂ system. This combination forms a highly effective dehydrating agent that facilitates the condensation with hydroxylamine (B1172632).[1] The reaction proceeds through a proposed imidoyl iodide intermediate, which readily reacts with hydroxylamine hydrochloride in the presence of a base to yield the desired N-substituted amidoxime (B1450833).[2] This one-pot approach avoids the isolation of intermediate amides, significantly improving reaction efficiency.[2]
Caption: Proposed mechanism for the Ph₃P-I₂ mediated synthesis of N-substituted amidoximes.
Experimental Protocols
Application Note 1: Synthesis from Secondary Amides
This protocol is suitable for the direct conversion of isolated secondary amides to N-substituted amidoximes.
Protocol:
-
To a solution of iodine (I₂, 1.5 equiv.) and triphenylphosphine (B44618) (Ph₃P, 1.5 equiv.) in dry dichloromethane (B109758) (DCM, approx. 8 mL per 0.5 mmol of amide) in a round-bottom flask, add the secondary amide (1.0 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (B128534) (Et₃N, 5.0 equiv.) followed by hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equiv.).
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours, monitoring completion by thin-layer chromatography (TLC).
-
Upon completion, concentrate the crude mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (typically using a gradient of 30-70% ethyl acetate (B1210297) in hexanes) to yield the pure N-substituted amidoxime.[1]
Application Note 2: One-Pot Synthesis from Acid Chlorides
This two-step, one-pot procedure involves the in situ formation of the secondary amide from an acid chloride and a primary amine, followed by conversion to the amidoxime without intermediate purification.
Protocol:
-
In a round-bottom flask, dissolve the primary amine (1.0 equiv.) and triethylamine (Et₃N, 1.5 equiv.) in dry dichloromethane (DCM, approx. 8 mL per 0.5 mmol of acid chloride).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid chloride (1.0 equiv.) dropwise.
-
Allow the mixture to stir and warm to room temperature until TLC analysis confirms the complete consumption of the acid chloride and formation of the intermediate amide.
-
Prepare a separate solution of the Ph₃P-I₂ reagent by dissolving iodine (1.5 equiv.) and triphenylphosphine (1.5 equiv.) in dry DCM.
-
Add the Ph₃P-I₂ solution to the reaction mixture containing the in situ generated amide.
-
Add additional triethylamine (3.5 equiv.) and hydroxylamine hydrochloride (1.5 equiv.) to the flask.
-
Stir the reaction at room temperature for 1-2 hours until completion is observed by TLC.
-
Work-up and purify the product as described in Application Note 1.[2]
Application Note 3: One-Pot, Three-Component Synthesis from Carboxylic Acids
This protocol enables the direct synthesis of N-substituted amidoximes from a carboxylic acid, a primary amine, and hydroxylamine in a single reaction vessel.
Protocol:
-
To a solution of iodine (I₂, 3.0 equiv.) and triphenylphosphine (Ph₃P, 3.0 equiv.) in dry dichloromethane (DCM, approx. 10 mL per 0.5 mmol of carboxylic acid), add the carboxylic acid (1.0 equiv.) and the primary amine (1.0 equiv.) in one portion.
-
Cool the resulting mixture to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 6.5 equiv.).
-
Remove the ice bath and stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate amide.
-
Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equiv.) to the reaction mixture.
-
Continue stirring at room temperature for an additional 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, work-up and purify the product as described in Application Note 1.[2]
Caption: One-pot workflow for the synthesis of N-substituted amidoximes from carboxylic acids.
Data Presentation: Substrate Scope and Yields
The Ph₃P-I₂ mediated one-pot synthesis is compatible with a wide range of substrates, including those with electron-donating and electron-withdrawing groups. The table below summarizes the isolated yields for representative N-substituted amidoximes prepared via the described protocols.
| Entry | R¹ Group | R² Group | Starting Material | Protocol | Yield (%) |
| 1 | Phenyl | Phenyl | N-phenylbenzamide | 1 | 91 |
| 2 | Phenyl | 4-Methoxyphenyl | N-(4-methoxyphenyl)benzamide | 1 | 75[1] |
| 3 | 4-Nitrophenyl | Phenyl | N-phenyl-4-nitrobenzamide | 1 | 65 |
| 4 | Methyl | 4-Methoxyphenyl | N-(4-methoxyphenyl)acetamide | 1 | 82 |
| 5 | Benzyl | Phenyl | N-phenyl-2-phenylacetamide | 1 | 85 |
| 6 | 4-tert-Butylphenyl | Cyclohexyl | 4-tert-Butylbenzoic Acid | 3 | 78 |
| 7 | Phenyl | Pyridin-4-yl | Benzoyl Chloride | 2 | 70 |
| 8 | 4-Phenylpropyl | Phenyl | 4-Phenylbutanoic Acid | 3 | 64[1] |
Data compiled from Phakhodee, W. et al. (2018). RSC Advances.[1][2]
The presented one-pot protocols utilizing a Ph₃P-I₂ mediated system provide a highly efficient, rapid, and versatile method for synthesizing N-substituted amidoximes. The ability to start from secondary amides, acid chlorides, or carboxylic acids makes this approach broadly applicable for medicinal chemistry and drug discovery pipelines. The mild reaction conditions and generally high yields offer a significant advantage over traditional, multi-step synthetic routes.
References
- 1. “One-pot” synthesis of amidoxime via Pd-catalyzed cyanation and amidoximation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amidoxime Synthesis using Hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidoximes are a class of organic compounds possessing the general structure RC(=NOH)NH2. They are crucial intermediates in medicinal chemistry and drug development due to their wide range of biological activities, including antibacterial, antiviral, and anticancer properties. Furthermore, amidoximes serve as important prodrugs, capable of releasing nitric oxide (NO) in vivo, which plays a key role in various physiological processes.[1][2][3][4] The synthesis of amidoximes is most commonly achieved through the reaction of nitriles with hydroxylamine (B1172632), typically in the form of hydroxylamine hydrochloride.[5] This document provides detailed application notes and experimental protocols for the synthesis of amidoximes using hydroxylamine hydrochloride, aimed at researchers and professionals in the field of drug development.
Reaction Mechanism and Considerations
The primary method for synthesizing amidoximes involves the nucleophilic addition of hydroxylamine to the carbon atom of a nitrile group.[5] When using hydroxylamine hydrochloride, a base is required to generate the free hydroxylamine in situ. Common bases include sodium carbonate and triethylamine (B128534).[5]
The general reaction scheme is as follows:
R-C≡N + NH₂OH·HCl + Base → R-C(=NOH)NH₂ + Base·HCl
It is important to note that the reaction can sometimes yield amide by-products, particularly when using aromatic nitriles with electron-withdrawing substituents.[6][7] Reaction conditions can be optimized to minimize the formation of these impurities.
Experimental Protocols
Several methods for the synthesis of amidoximes using hydroxylamine hydrochloride have been reported, each with its own advantages in terms of reaction time, yield, and substrate scope. Below are detailed protocols for three common methods.
Protocol 1: Conventional Heating
This is the most traditional and widely used method for amidoxime (B1450833) synthesis.
Materials:
-
Nitrile substrate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)
-
Ethanol (B145695) or Methanol
-
Water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the nitrile (1 equivalent) in ethanol or methanol, add hydroxylamine hydrochloride (1.5-4 equivalents) and a base such as sodium carbonate (2 equivalents) or triethylamine (2-6 equivalents).[5][8]
-
The reaction mixture is typically stirred at room temperature or heated to reflux (60-80 °C) for a period ranging from 1 to 48 hours, depending on the reactivity of the nitrile.[5] Aromatic nitriles generally exhibit higher yields compared to aliphatic ones.[5]
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a solid precipitate (inorganic salts) is present, remove it by filtration.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
If water was used in the reaction, extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[9]
-
Combine the organic fractions, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude amidoxime product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Nitrile substrate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Silica (B1680970) gel or Zinc oxide
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, mix the nitrile (1 equivalent) with hydroxylamine hydrochloride (1.2-1.5 equivalents) and a solid support like silica gel or zinc oxide.[5]
-
Irradiate the mixture in a microwave reactor at a suitable power level and temperature (e.g., 140-170 °C) for a short duration, typically between 5 and 15 minutes.[5]
-
After irradiation, allow the mixture to cool to room temperature.
-
Extract the product from the solid support using an appropriate organic solvent (e.g., ethanol, ethyl acetate).
-
Filter the mixture and remove the solvent from the filtrate under reduced pressure to yield the amidoxime.
Protocol 3: Ultrasound-Assisted Synthesis
Sonication provides an alternative energy source for accelerating the reaction.
Materials:
-
Nitrile substrate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous sodium sulfate
-
Ethanol
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a suitable vessel, dissolve the nitrile (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol.
-
Add anhydrous sodium sulfate to the mixture.
-
Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Sonicate the reaction mixture for a period ranging from 30 minutes to a few hours, monitoring the progress by TLC.
-
Upon completion, filter the mixture to remove any solids.
-
Evaporate the solvent from the filtrate to obtain the amidoxime product.
Data Presentation
The following tables summarize typical quantitative data for amidoxime synthesis under various conditions.
Table 1: Conventional Heating Method
| Nitrile Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aromatic | Na₂CO₃ | Ethanol | Reflux | 3 | up to 98 | [5] |
| Aliphatic | Na₂CO₃ | Ethanol | Reflux | 3-24 | 70-85 | [5] |
| Aromatic | Et₃N | Methanol | Reflux | 1-48 | 65-95 | [5] |
| Aromatic | K₂CO₃ | Methanol | Reflux | 18 | 63-93 | [5] |
Table 2: Alternative Synthesis Methods
| Method | Catalyst/Support | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Microwave | Zinc oxide | Solvent-free | 140-170 | 5-15 | 80-98 | [5] |
| Microwave | Silica gel | Solvent-free | N/A | 4 | >76 | [10] |
| Ultrasound | None | Ethanol | N/A | 30-120 | 70-85 | [5] |
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the formation of an amidoxime from a nitrile and hydroxylamine.
Caption: General reaction mechanism for amidoxime synthesis.
Experimental Workflow
The diagram below outlines the typical workflow for the synthesis and purification of amidoximes.
Caption: Typical experimental workflow for amidoxime synthesis.
Applications in Drug Development
Amidoximes are versatile building blocks and key functional groups in many biologically active compounds.
Caption: Role of amidoximes in drug development.
References
- 1. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Chemistry and in the Biological Applic...: Ingenta Connect [ingentaconnect.com]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Indole-3-amidoxime as a Synthetic Intermediate in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indole (B1671886) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products, agrochemicals, and pharmaceuticals.[1][2] Its unique electronic properties allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] Indole-3-amidoxime is a key synthetic intermediate that serves as a versatile building block for the creation of more complex indole derivatives.[5][6][7] The amidoxime (B1450833) functional group (-C(NH2)=NOH) is particularly valuable as it can be readily converted into other functionalities or used to construct various heterocyclic rings, making it a cornerstone in the synthesis of novel therapeutic agents.[8][9]
Physicochemical Properties and Handling
This compound is a crystalline solid at room temperature.[10] Proper handling and storage are crucial for maintaining its stability and purity.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 95649-37-9 | [11][12] |
| Molecular Formula | C₉H₉N₃O | [10][11] |
| Molecular Weight | 175.19 g/mol | [10][11] |
| Purity | ≥97% | [10][12] |
| Solubility (DMSO) | ~14 mg/mL | [10] |
| Solubility (DMF) | ~12.5 mg/mL | [10] |
| Aqueous Solubility | Sparingly soluble. A 1:10 DMSO:PBS (pH 7.2) solution has a solubility of ~0.1 mg/mL. | [10] |
| Storage & Stability | Stable for ≥2 years when stored as supplied at -20°C. Aqueous solutions should not be stored for more than one day. | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Cyanoindole (B1215734)
This protocol describes the conversion of 3-cyanoindole to this compound via reaction with hydroxylamine (B1172632).[11]
Materials and Reagents:
-
3-Cyanoindole (1 equiv.)
-
Hydroxylamine hydrochloride (3 equiv.)
-
Triethylamine (B128534) (TEA) (3 equiv.)
-
Round bottom flask
-
Reflux condenser
-
Thin-Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and Methanol (B129727) (for elution)
Procedure:
-
Combine 3-cyanoindole (1 equiv.), hydroxylamine hydrochloride (3 equiv.), and triethylamine (3 equiv.) in a round bottom flask containing ethanol.
-
Heat the reaction mixture to 80°C under reflux.
-
Monitor the reaction progress using TLC until the starting material is consumed (typically 12 hours).[11]
-
Once the reaction is complete, cool the solution to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purify the resulting solid residue by silica gel column chromatography, using a gradient of 0-10% methanol in ethyl acetate as the eluent.[11]
Applications in Drug Discovery
Application 1: Intermediate for IDO1 Inhibitors (Cancer Immunotherapy)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in cancer immune evasion.[13] It catabolizes the essential amino acid tryptophan into kynurenine, leading to a depletion of tryptophan that suppresses the proliferation and function of tumor-infiltrating T-cells. The amidoxime functional group is a key feature of potent IDO1 inhibitors like Epacadostat (INCB024360).[13] this compound serves as a foundational scaffold for synthesizing such inhibitors. The amidoxime moiety interacts with the heme iron within the IDO1 active site, effectively blocking its catalytic activity and restoring anti-tumor immune responses.[13]
Application 2: Precursor for Antimalarial Agents
The development of novel antimalarials is crucial to combat drug resistance. The indole nucleus is a validated scaffold for antimalarial activity.[14] Research has shown that indole-amidoxime intermediates can be converted to amidine derivatives, such as 6-amidinoindole. This compound demonstrates potential as an antimalarial agent by binding to heme, a byproduct of hemoglobin digestion by the malaria parasite.[14] This binding prevents the parasite from detoxifying heme into hemozoin, leading to parasite death.
Table 2: Quantitative Data for 6-Amidinoindole Antimalarial Activity
| Compound | Parameter | Value | Reference |
| 6-Amidinoindole | Association Constant (log K) with Heme | 3.90 | [14] |
| 6-Amidinoindole | In silico Hemozoin Docking Score | -8.3 kcal/mol | [14] |
Application 3: Scaffold for Enzyme Inhibitors
The indole core is a versatile scaffold for developing inhibitors against various enzymes. While this compound is a specific intermediate, its parent structure is the basis for many active compounds. For instance, a series of indole-3-acetamide (B105759) derivatives, which can be synthesized from the related indole-3-acetic acid, have shown potent inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism and a target for type 2 diabetes.[15] This highlights the broader potential of the indole-3-substituted scaffold in drug discovery.
Table 3: α-Amylase Inhibitory Activity of Selected Indole-3-acetamide Derivatives
| Compound | IC₅₀ Value (µM) | Reference |
| Acarbose (Standard) | 0.92 ± 0.4 | [15] |
| Compound 15 (most active) | 1.09 ± 0.11 | [15] |
| Compound 6 | 1.21 ± 0.05 | [15] |
| Compound 11 | 1.14 ± 0.12 | [15] |
| Compound 18 | 1.16 ± 0.13 | [15] |
References
- 1. researchgate.net [researchgate.net]
- 2. Indole-Containing Metal Complexes and Their Medicinal Applications | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound [shop.labclinics.com]
- 8. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Sapphire North America [sapphire-usa.com]
- 13. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ukm.my [ukm.my]
- 15. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of Indole-3-Amidoxime in the Synthesis of Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine-2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and a key regulator of immune responses. Its overexpression in the tumor microenvironment leads to immune suppression by depleting tryptophan and producing immunosuppressive metabolites. Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. Amidoxime (B1450833) derivatives have shown considerable promise as potent IDO1 inhibitors, with Epacadostat (INCB024360) being a notable example. This document provides detailed application notes and a hypothetical protocol for the synthesis of novel IDO1 inhibitors utilizing an indole-3-amidoxime scaffold, leveraging the known inhibitory potential of both the indole (B1671886) moiety and the amidoxime functional group.
Introduction
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing protein that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] Upregulation of IDO1 in the tumor microenvironment is a key mechanism of cancer immune evasion. By depleting local tryptophan concentrations and generating immunosuppressive catabolites, IDO1 impairs the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs).
Inhibitors of IDO1 are therefore of significant interest in oncology. The amidoxime functional group has been identified as a key pharmacophore in several potent IDO1 inhibitors. These compounds are thought to interact with the heme iron in the active site of the enzyme. While many successful IDO1 inhibitors do not possess an indole core, the natural substrate of IDO1 is tryptophan, an indole-containing amino acid. Therefore, the development of inhibitors that combine the indole scaffold with an amidoxime moiety presents a rational strategy for designing novel and potentially highly effective IDO1 inhibitors.
This document outlines a conceptual framework and a detailed, albeit hypothetical, synthetic protocol for the generation of such inhibitors, starting from a readily accessible indole precursor and incorporating the amidoxime functionality.
Signaling Pathway and Mechanism of Action
IDO1 exerts its immunosuppressive effects through the catabolism of tryptophan. The depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites create an immunosuppressive microenvironment that allows tumor cells to evade immune surveillance.
Quantitative Data of Selected IDO1 Inhibitors
The following tables summarize the inhibitory activities of various indole-based and amidoxime-containing IDO1 inhibitors.
Table 1: Amidoxime-Containing IDO1 Inhibitors
| Compound | hIDO1 IC50 (nM) | Cellular IC50 (nM) | Reference |
| Epacadostat (INCB024360) | 70 | 19 | [1] |
| Hypothetical this compound Derivative | To be determined | To be determined | N/A |
Table 2: Indole-Based IDO1 Inhibitors
| Compound | hIDO1 IC50 (µM) | Ki (µM) | Reference |
| 3-Aryl Indole Derivative (Compound 9) | 7 | N/A | [3] |
| 3-Substituted Indole Derivative (Compound 13) | 0.19 | N/A | [3] |
| Methyl-thiohydantoin-tryptophan (MTH-trp) | N/A | 11.6 | |
| Indoximod (D-1MT) | N/A | 34 | |
| Tryptamine | N/A | 156 |
Experimental Protocols
The following is a hypothetical, multi-step protocol for the synthesis of a novel IDO1 inhibitor based on an this compound scaffold. This protocol is based on established chemical transformations and provides a plausible route for researchers to explore this class of compounds.
Overall Synthetic Workflow
Protocol 1: Synthesis of a Hypothetical this compound IDO1 Inhibitor
Step 1: Synthesis of Indole-3-carboxaldehyde oxime
-
Materials: Indole-3-carboxaldehyde, hydroxylamine (B1172632) hydrochloride, sodium acetate (B1210297), ethanol (B145695), water.
-
Procedure:
-
Dissolve indole-3-carboxaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.
-
Add the aqueous solution to the ethanolic solution of the aldehyde.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to yield the oxime.
-
Characterize the product by ¹H NMR, ¹³C NMR, and MS.
-
Step 2: Synthesis of Indole-3-carbonitrile
-
Materials: Indole-3-carboxaldehyde oxime, acetic anhydride (B1165640).
-
Procedure:
-
Place the indole-3-carboxaldehyde oxime (1.0 eq) in a round-bottom flask.
-
Add acetic anhydride (3.0 eq) to the flask.
-
Heat the mixture at reflux for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Stir until the excess acetic anhydride is hydrolyzed.
-
Collect the solid product by vacuum filtration, wash with water, and recrystallize from ethanol to obtain pure indole-3-carbonitrile.
-
Characterize the product by ¹H NMR, ¹³C NMR, and MS.
-
Step 3: Synthesis of this compound
-
Materials: Indole-3-carbonitrile, hydroxylamine hydrochloride, sodium carbonate, ethanol, water.
-
Procedure:
-
Suspend indole-3-carbonitrile (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) to the suspension.
-
Heat the reaction mixture at reflux for 6-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
-
Characterize the product by ¹H NMR, ¹³C NMR, and MS.
-
Step 4: N-Arylation of this compound (Example with 4-fluorobromobenzene)
-
Materials: this compound, 4-fluorobromobenzene, potassium carbonate, copper(I) iodide, L-proline, DMSO.
-
Procedure:
-
To a reaction vial, add this compound (1.0 eq), 4-fluorobromobenzene (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).
-
Evacuate and backfill the vial with argon.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture at 90-110 °C for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-arylated this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and HPLC.
-
Protocol 2: In Vitro IDO1 Inhibition Assay
-
Materials: Recombinant human IDO1 enzyme, L-tryptophan, methylene (B1212753) blue, ascorbic acid, catalase, potassium phosphate (B84403) buffer (pH 6.5), test compounds (dissolved in DMSO).
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add the test compound at various concentrations (typically from a serial dilution).
-
Initiate the reaction by adding the IDO1 enzyme.
-
Incubate the reaction at room temperature.
-
Monitor the formation of N-formylkynurenine by measuring the increase in absorbance at 321 nm.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Structure-Based Drug Design Logic
The design of novel IDO1 inhibitors based on the this compound scaffold follows a logical progression based on the structural features of the enzyme's active site and the known properties of existing inhibitors.
Conclusion
The development of novel IDO1 inhibitors is a promising avenue for cancer immunotherapy. The strategic combination of an indole core, mimicking the natural substrate of IDO1, with an amidoxime functional group, known to interact with the enzyme's active site, provides a rational basis for the design of new therapeutic agents. The hypothetical protocols and data presented herein offer a foundational resource for researchers to explore the synthesis and evaluation of this compound derivatives as potential IDO1 inhibitors. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their potency, selectivity, and pharmacokinetic properties.
References
- 1. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations [frontiersin.org]
- 3. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Indole-3-Amidoxime: A Versatile Precursor for the Synthesis of Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Indole-3-amidoxime is a valuable and highly reactive synthetic intermediate, primarily utilized as a precursor for a variety of heterocyclic compounds. Its unique structural features, possessing both nucleophilic and electrophilic centers, allow for diverse cyclization reactions, making it a key building block in medicinal chemistry and drug discovery. The indole (B1671886) scaffold itself is a privileged structure found in numerous natural products and pharmaceuticals, and its combination with various heterocycles often leads to compounds with significant biological activity.
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion into various heterocyclic systems, with a primary focus on the well-established synthesis of 1,2,4-oxadiazoles. Additionally, potential synthetic routes to other heterocyclic frameworks are discussed.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the reaction of 3-cyanoindole (B1215734) with hydroxylamine (B1172632) hydrochloride.
Experimental Protocol: Synthesis of this compound from 3-Cyanoindole[1]
Materials:
-
3-Cyanoindole
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (B128534) (TEA)
-
Ethanol
-
Ethyl acetate
-
Celite
Procedure:
-
To a round bottom flask containing ethanol, add 3-cyanoindole (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and triethylamine (3 equivalents).
-
Heat the reaction mixture to 80°C and stir for 12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the solution to room temperature and remove the solvent under reduced pressure.
-
Load the resulting solid onto celite and purify by silica gel column chromatography using a gradient of 0-10% methanol in ethyl acetate.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Quantitative Data:
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Cyanoindole | Hydroxylamine hydrochloride, Triethylamine | Ethanol | 80 | 12 | 99 | [1] |
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Synthesis of 3-(Indol-3-yl)-1,2,4-Oxadiazoles
This compound is most frequently used as a precursor for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. This is typically achieved by reacting the amidoxime (B1450833) with a carboxylic acid derivative (such as an acid chloride, anhydride, or ester) to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration.
General Reaction Pathway:
Caption: General pathway for 1,2,4-oxadiazole (B8745197) synthesis.
Experimental Protocol: One-Pot Synthesis of 3-(Indol-3-yl)-5-substituted-1,2,4-oxadiazoles
This protocol is a general one-pot procedure adapted from methods for the synthesis of 1,2,4-oxadiazoles from various amidoximes.
Materials:
-
This compound
-
Substituted carboxylic acid or acid chloride
-
Coupling agent (e.g., HATU, HOBt, EDC) if starting from a carboxylic acid
-
Base (e.g., Triethylamine, Diisopropylethylamine)
-
Solvent (e.g., DMF, DMSO, CH₂Cl₂)
Procedure:
-
Activation of Carboxylic Acid (if applicable): In a dry reaction flask, dissolve the carboxylic acid (1.1 equivalents) in an appropriate solvent (e.g., DMF). Add the coupling agent (1.2 equivalents) and a base (2 equivalents), and stir the mixture at room temperature for 30 minutes.
-
Acylation: Add this compound (1 equivalent) to the activated carboxylic acid mixture (or directly to a solution of the acid chloride and base). Stir the reaction at room temperature for 2-4 hours.
-
Cyclization: Heat the reaction mixture to 80-120°C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data for Indole-containing 1,2,4-Oxadiazoles:
| This compound Reactant | Carboxylic Acid/Derivative | Product | Yield (%) | Reference |
| 1H-Indole-3-amidoxime | Benzoic acid derivatives | 3-(3-Aryl-1,2,4-oxadiazol-5-yl)-1H-indoles | 68-83 | [2] |
| 1H-Indole-3-amidoxime | p-Toluic acid | 3-(3-p-Tolyl-1,2,4-oxadiazol-5-yl)-1H-indole | 81 | [2] |
| 1H-Indole-3-amidoxime | 3-Chlorobenzoic acid | 3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-indole | 83 | [2] |
Spectroscopic Data for a Representative 3-(Indol-3-yl)-1,2,4-oxadiazole:
-
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1H-indole [2]
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.29 (s, 1H), 8.45 (d, 1H), 8.25 (d, 2H, J = 8 Hz), 8.15 (d, 1H, J = 2.8 Hz), 7.61 (t, 4H), 7.32 (d, 2H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 173.7, 168.0, 137.0, 131.7, 131.3, 129.6, 127.5, 127.2, 124.8, 123.5, 122.2, 120.6, 113.1, 100.3.
-
Potential Synthesis of Other Heterocycles from this compound
While the synthesis of 1,2,4-oxadiazoles is the most documented application of this compound, its reactivity suggests its potential as a precursor for other heterocyclic systems. The following are proposed synthetic routes based on the known chemistry of amidoximes.
a) Proposed Synthesis of 3-(Indol-3-yl)-1,2,4-triazoles
Amidoximes can be converted to amidines, which are precursors for 1,2,4-triazoles. The reduction of this compound would yield the corresponding amidine, which could then be cyclized with a suitable reagent.
Proposed Reaction Pathway:
Caption: Proposed synthesis of 1,2,4-triazoles.
b) Proposed Synthesis of 3-(Indol-3-yl)-1,2,4-thiadiazoles
Reaction of amidoximes with carbon disulfide or a related thiocarbonyl compound can lead to the formation of 1,2,4-thiadiazoles.
Proposed Reaction Pathway:
Caption: Proposed synthesis of 1,2,4-thiadiazoles.
Applications in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The heterocyclic moieties synthesized from this compound can act as bioisosteres for amide or ester groups, potentially improving the pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, indole-based 1,2,4-oxadiazoles have been investigated as neuroprotective agents.
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and storage information, refer to the Safety Data Sheet (SDS) of each compound. This compound should be stored at -20°C for short-term storage (1 month) and at -80°C for long-term storage (6 months).
These application notes and protocols provide a comprehensive guide for the utilization of this compound as a versatile precursor in the synthesis of medicinally relevant heterocyclic compounds. The detailed methodologies and compiled data are intended to facilitate further research and development in this promising area of chemical and pharmaceutical science.
References
Application Notes and Protocols for the Quantification of Indole-3-amidoxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the quantification of Indole-3-amidoxime. While specific validated methods for this compound are not widely published, this document outlines protocols adapted from well-established methods for related indole (B1671886) compounds. The information is intended to guide researchers in developing and validating their own quantitative assays for this compound of interest.
Compound Information:
-
Name: this compound
-
Molecular Formula: C₉H₉N₃O[1]
-
Molecular Weight: 175.19 g/mol [1]
-
Solubility: Soluble in organic solvents like DMSO (approx. 14 mg/ml) and dimethyl formamide (B127407) (DMF) (approx. 12.5 mg/ml). It is sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer.[2]
-
Storage and Stability: Store as a crystalline solid at -20°C for long-term stability (stable for at least two years). Stock solutions in organic solvents should be stored at -80°C for up to 6 months or -20°C for up to 1 month. Aqueous solutions are not recommended for storage for more than one day.[2][3]
Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is the recommended technique for the sensitive and selective quantification of this compound in complex biological matrices due to its high specificity and low detection limits.[4][5] The following protocol is a proposed starting point for method development.
Sample Preparation
The choice of sample preparation method will depend on the biological matrix (e.g., plasma, serum, tissue homogenate). The goal is to remove interfering substances and concentrate the analyte.[5]
Protocol 1: Protein Precipitation (for Plasma or Serum)
-
To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) (for Urine or Cell Culture Supernatant)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load 1 mL of the sample (pre-adjusted to an acidic pH with formic acid) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase for analysis.
LC-MS/MS Parameters
The following are suggested starting parameters that will require optimization.
| Parameter | Suggested Value |
| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ = 176.2 m/z (to be confirmed by infusion of a standard solution) |
| Product Ions (Q3) | To be determined by fragmentation of the precursor ion. |
| Collision Energy | To be optimized for the specific precursor-product ion transitions. |
Method Development Note: To determine the optimal MRM transitions, a standard solution of this compound should be infused directly into the mass spectrometer. The protonated molecule [M+H]⁺ is identified in a full scan (Q1 scan). Then, a product ion scan is performed to identify the most abundant and stable fragment ions upon collision-induced dissociation. The most intense transitions can then be used for quantification.
Section 2: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
For less complex samples or when an LC-MS/MS is not available, HPLC with UV or fluorescence detection can be an alternative. Indole compounds are known to be fluorescent, which can provide high sensitivity.[6]
HPLC Parameters
| Parameter | Suggested Value |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic or Gradient, to be optimized based on sample complexity. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 280 nm (or determined by UV scan of a standard) |
| Fluorescence Detection | Excitation: 280 nm, Emission: 350 nm (to be optimized)[6] |
Section 3: Data Presentation
For method validation, the following parameters should be determined and presented in a tabular format for easy comparison.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |
| Precision (%CV) | Intra-day and inter-day precision should be ≤ 15% (≤ 20% at LLOQ). |
| Accuracy (%Bias) | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Recovery (%) | Consistent, precise, and reproducible. |
| Matrix Effect | Assessed to ensure that the matrix does not interfere with quantification. |
Section 4: Visualizations
Experimental Workflow
Caption: General workflow for the quantification of this compound.
Potential Metabolic Pathway
This compound may be involved in pathways related to tryptophan metabolism, similar to other indole compounds like indole-3-acetic acid.[7] Amidoximes are also known to be prodrugs of amidines and can be involved in nitric oxide (NO) release pathways.[8][9]
Caption: Putative metabolic pathways involving this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Preparing Stock Solutions of Indole-3-amidoxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of Indole-3-amidoxime, a synthetic intermediate valuable in pharmaceutical synthesis. The protocol includes information on solubility, stability, and appropriate safety measures. A quantitative data summary and a graphical workflow are provided to ensure clarity and reproducibility in a research setting.
Introduction
This compound is a crystalline solid that serves as a key building block in the synthesis of various pharmaceutical compounds.[1] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This application note outlines the necessary steps and precautions for dissolving and storing this compound.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Solvents | Source |
| Molecular Weight | 175.19 g/mol | - | [2] |
| Purity | ≥97% | - | [1] |
| Appearance | Off-white to light yellow solid | - | [2] |
| Solubility | ~14 mg/mL | DMSO | [1] |
| ~12.5 mg/mL | DMF | [1] | |
| ~35 mg/mL (with ultrasonic) | DMSO | [2] | |
| ~0.1 mg/mL | 1:10 DMSO:PBS (pH 7.2) | [1] | |
| Storage of Solid | -20°C for ≥ 2 years | - | [1][2] |
| 4°C for 2 years | - | [2] | |
| Storage of Stock Solution | -80°C for 6 months | In solvent | [2][3] |
| -20°C for 1 month | In solvent | [2][3] |
Safety and Handling Precautions
This compound should be handled with care as it is considered a hazardous material.[1] Always consult the full Material Safety Data Sheet (MSDS) before use.[1]
General Precautions:
-
Do not ingest, swallow, or inhale.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Use in a well-ventilated area or outdoors.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4]
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.[4]
-
If in eyes: Rinse cautiously with water for several minutes.[4]
-
If inhaled: Move person to fresh air.[4]
-
If swallowed: Rinse mouth.[5]
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (MW: 175.19 g/mol )
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Equilibrate this compound: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture.
-
Weigh the Compound: Carefully weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.75 mg of this compound.
-
Calculation: 0.010 mol/L * 0.001 L * 175.19 g/mol = 0.00175 g = 1.75 mg
-
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed this compound. For a 10 mM solution, if you weighed 1.75 mg, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution, as this can significantly impact solubility.[2]
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[2]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3]
Note on Aqueous Solutions: this compound is sparingly soluble in aqueous buffers.[1] To prepare a working solution in an aqueous buffer like PBS, first dissolve the compound in DMSO to make a concentrated stock solution.[1] Then, dilute the DMSO stock solution with the aqueous buffer of choice. For example, a 1:10 dilution of a DMSO stock into PBS (pH 7.2) can be prepared.[1] It is not recommended to store aqueous solutions for more than one day.[1]
Workflow and Signaling Pathway Diagrams
Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation and storage of this compound stock solution.
References
Application Notes and Protocols: The Use of Indole-3-amidoxime in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Indole-3-amidoxime and related indole-containing building blocks in solid-phase organic synthesis. The methodologies outlined herein are particularly relevant for the construction of combinatorial libraries of indole-based heterocyclic compounds, which are of significant interest in drug discovery.
Introduction
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring system allows for the generation of diverse molecular architectures with a wide range of biological activities. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid and efficient creation of large libraries of such compounds.
This compound is a versatile building block that can be employed in the solid-phase synthesis of various heterocyclic systems, most notably 1,2,4-oxadiazoles. The amidoxime (B1450833) functionality serves as a key precursor that can be readily transformed on a solid support to generate the desired heterocyclic core. This approach combines the advantages of solid-phase synthesis—such as ease of purification and the ability to drive reactions to completion using excess reagents—with the chemical versatility of the indole moiety.
Applications in Drug Discovery
The solid-phase synthesis of indole derivatives, particularly those incorporating heterocyclic motifs like 1,2,4-oxadiazoles, is a valuable strategy in drug discovery for several reasons:
-
Access to Diverse Chemical Space: Combinatorial libraries of indole-based heterocycles can be rapidly synthesized to explore a vast chemical space and identify novel bioactive compounds.
-
Lead Optimization: The modular nature of solid-phase synthesis allows for the systematic modification of different parts of the molecule (the indole core, the heterocyclic ring, and its substituents) to optimize potency, selectivity, and pharmacokinetic properties.
-
Development of Biologically Active Compounds: Indole-containing molecules have shown a wide range of biological activities, including as anticancer, antimicrobial, and antiviral agents. The methodologies described here can be used to generate novel candidates for these and other therapeutic areas.
Experimental Protocols
This section provides detailed protocols for the solution-phase synthesis of the this compound building block and its subsequent application in the solid-phase synthesis of an indole-containing 1,2,4-oxadiazole (B8745197) library.
3.1. Protocol 1: Solution-Phase Synthesis of this compound
This protocol describes the synthesis of this compound from 3-Cyanoindole.
Materials:
-
3-Cyanoindole
-
Hydroxylamine (B1172632) hydrochloride
-
Triethylamine (B128534) (TEA)
-
Ethyl acetate (B1210297)
-
Celite
Procedure:
-
To a round bottom flask containing ethanol, add 3-Cyanoindole (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and triethylamine (3 equivalents).
-
Heat the reaction mixture to 80 °C for 12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the solution to room temperature and remove the solvent under reduced pressure.
-
Load the resulting solid onto celite and purify by silica gel column chromatography using a gradient of 0-10% methanol in ethyl acetate to yield this compound.[1]
3.2. Protocol 2: Solid-Phase Synthesis of a 3-(1H-indol-3-yl)-1,2,4-oxadiazole Library
This protocol outlines a general procedure for the solid-phase synthesis of a library of 1,2,4-oxadiazoles where the indole moiety is at the 3-position of the oxadiazole ring. This is achieved by first immobilizing an indole-3-carbonitrile derivative onto a solid support, followed by on-resin conversion to the amidoxime and subsequent cyclization.
Materials:
-
Wang resin or a similar hydroxyl-functionalized resin
-
Indole-3-carboxylic acid
-
Various carboxylic acids (for diversification)
-
Hydroxylamine hydrochloride
-
Triethylamine (TEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Piperidine
Procedure:
Step 1: Immobilization of Indole-3-carboxylic acid
-
Swell Wang resin in DMF.
-
In a separate flask, pre-activate Indole-3-carboxylic acid with DIC and a catalytic amount of DMAP in DMF.
-
Add the activated indole-3-carboxylic acid solution to the swollen resin and agitate at room temperature for 12-24 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.
Step 2: Conversion to Resin-Bound Indole-3-carbonitrile
This step is a representative conversion and may require optimization. A common method is the dehydration of a primary amide.
-
Treat the resin-bound indole-3-carboxylate (B1236618) with a solution of ammonia (B1221849) in methanol to form the primary amide.
-
Wash the resin and treat with a dehydrating agent (e.g., trifluoroacetic anhydride (B1165640) and pyridine (B92270) in DCM) to form the nitrile.
-
Wash the resin thoroughly.
Step 3: On-Resin Formation of this compound
-
Swell the resin-bound indole-3-carbonitrile in a mixture of ethanol and DMF.
-
Add a solution of hydroxylamine hydrochloride and TEA in ethanol/DMF to the resin.
-
Heat the mixture at 60-80 °C for 12-24 hours.
-
Wash the resin thoroughly with DMF, ethanol, and DCM.
Step 4: Acylation of the Resin-Bound Amidoxime
-
Swell the amidoxime resin in DCM or DMF.
-
In separate reaction vessels for each library member, add a solution of a different carboxylic acid, a coupling agent (e.g., DIC or HBTU), and a base (e.g., DIPEA) in DMF.
-
Agitate at room temperature for 4-12 hours.
-
Wash the resin thoroughly.
Step 5: Cyclization to form the 1,2,4-Oxadiazole and Cleavage
-
Treat the acylated amidoxime resin with a solution of TBAF in THF at room temperature for 4-12 hours to effect cyclization.
-
Wash the resin thoroughly.
-
Cleave the final 3-(1H-indol-3-yl)-1,2,4-oxadiazole derivatives from the resin using a solution of TFA in DCM (e.g., 95:5 v/v).
-
Collect the filtrate and concentrate under reduced pressure to obtain the crude products.
-
Purify the individual library members as needed, typically by preparative HPLC.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of this compound and a related indole-containing 1,2,4-oxadiazole.
Table 1: Solution-Phase Synthesis of this compound
| Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Cyanoindole | This compound | Hydroxylamine hydrochloride, TEA | Ethanol | 80 | 12 | 99 | [1] |
Table 2: Solution-Phase Synthesis of a Representative Indole-Containing 1,2,4-Oxadiazole
| Starting Material 1 | Starting Material 2 | Product | Reagents | Solvent | Temp. | Yield (%) | Reference |
| 3,4-Dichlorobenzamidoxime | Methyl 1H-indole-5-carboxylate | 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | NaOH | DMSO | Room Temp. | 79 |
Note: The yield for the solid-phase synthesis will vary depending on the specific carboxylic acid used for acylation and the efficiency of each step. Purity is typically assessed by HPLC and mass spectrometry after cleavage.
Visualizations
Diagram 1: Synthesis of this compound
Caption: Workflow for the solution-phase synthesis of this compound.
Diagram 2: Solid-Phase Synthesis of an Indole-1,2,4-Oxadiazole Library
Caption: General workflow for the solid-phase synthesis of an indole-1,2,4-oxadiazole library.
References
Potential Applications of Indole-3-amidoxime in Agricultural Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-amidoxime is an indole (B1671886) derivative with potential applications in agricultural research, primarily stemming from its role as a precursor to Indole-3-acetamide (IAM) and, subsequently, the vital plant hormone Indole-3-acetic acid (IAA). While direct research on the exogenous application of this compound in agriculture is limited, its position in the auxin biosynthesis pathway suggests potential as a modulator of plant growth and stress responses. This document outlines potential applications, provides detailed experimental protocols for investigation, and presents hypothetical data and signaling pathways to guide future research.
Introduction
Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin in plants, playing a critical role in virtually every aspect of plant growth and development, from cell division and elongation to root formation and stress responses.[1][2] The biosynthesis of IAA can occur through several pathways, one of which involves the conversion of Indole-3-acetaldoxime to Indole-3-acetamide (IAM), which is then hydrolyzed to IAA.[3] this compound is a direct precursor to IAM.
Recent studies have highlighted that the accumulation of IAM can have significant, and often detrimental, effects on plant growth, while also triggering abiotic stress responses.[4][5] This suggests that compounds within this metabolic pathway, including this compound, could be leveraged to manipulate plant physiology for agricultural benefit. Potential applications range from use as a plant growth regulator to a potential herbicide, depending on the concentration and plant species.
Potential Applications and Hypothesized Effects
Based on its relationship to IAM and IAA, the following applications of this compound are proposed for investigation:
-
Plant Growth Regulation: At low concentrations, this compound may be slowly converted to IAA, potentially promoting root development, and enhancing overall plant growth. This could be particularly useful in horticulture and for improving crop establishment.
-
Herbicidal Activity: At higher concentrations, the accumulation of IAM from this compound could lead to growth inhibition, making it a candidate for a novel herbicide.[6][7] The growth-repressing effects of IAM could be exploited for weed control.[4][8]
-
Stress Tolerance Modulation: The link between IAM and the stress hormone abscisic acid (ABA) suggests that this compound could be used to prime plants for enhanced tolerance to abiotic stresses such as drought and salinity.[1][4]
Quantitative Data (Hypothetical)
The following tables present hypothetical data to illustrate how the effects of this compound could be quantified in experimental settings.
Table 1: Effect of this compound on Maize (Zea mays) Seedling Growth (21 days)
| Treatment (µM) | Shoot Length (cm) | Root Length (cm) | Total Dry Biomass (g) |
| 0 (Control) | 25.2 ± 1.8 | 18.5 ± 1.5 | 1.2 ± 0.2 |
| 10 | 28.1 ± 2.1 | 22.3 ± 1.9 | 1.5 ± 0.3 |
| 50 | 26.5 ± 1.9 | 20.1 ± 1.7 | 1.3 ± 0.2 |
| 100 | 18.3 ± 1.5 | 12.7 ± 1.1 | 0.8 ± 0.1 |
| 200 | 12.1 ± 1.0 | 8.4 ± 0.9 | 0.5 ± 0.1 |
Table 2: Herbicidal Efficacy of this compound on Common Weeds (Post-emergence)
| Weed Species | Treatment (µM) | Inhibition Rate (%) |
| Amaranthus retroflexus | 100 | 65 ± 5 |
| 200 | 85 ± 7 | |
| 500 | 98 ± 2 | |
| Echinochloa crus-galli | 100 | 50 ± 8 |
| 200 | 75 ± 6 | |
| 500 | 92 ± 4 |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the reaction of 3-cyanoindole (B1215734) with hydroxylamine (B1172632) hydrochloride.[9]
Materials:
-
3-Cyanoindole
-
Hydroxylamine hydrochloride
-
Triethylamine (TEA)
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
Procedure:
-
To a round bottom flask containing ethanol, add 3-cyanoindole (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and TEA (3 equivalents).
-
Heat the reaction mixture to 80°C and reflux for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the solution to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by silica gel column chromatography using a gradient of 0-10% methanol in ethyl acetate.
Protocol for Evaluating Plant Growth Regulation
This protocol is designed to assess the effect of this compound on the growth of a model crop plant like maize.
Materials:
-
Maize (Zea mays) seeds
-
This compound stock solution (in DMSO)
-
Hoagland solution (or other suitable nutrient medium)
-
Germination paper or pots with sterile soil/vermiculite
-
Growth chamber with controlled light, temperature, and humidity
Procedure:
-
Prepare a series of concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) in the nutrient solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Surface sterilize maize seeds and germinate them on moist germination paper or in pots.
-
After germination (e.g., 3-5 days), transfer seedlings to the treatment solutions (for hydroponics) or irrigate the pots with the respective solutions.
-
Grow the plants in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle, 25°C).
-
After a set period (e.g., 21 days), harvest the plants.
-
Measure parameters such as shoot length, root length, number of lateral roots, fresh weight, and dry weight.
-
Statistically analyze the data to determine significant differences between treatments.
Protocol for Assessing Herbicidal Activity
This protocol outlines a method to evaluate the potential of this compound as a pre- and post-emergence herbicide.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
This compound solutions of varying concentrations
-
Petri dishes with filter paper or pots with soil
-
Growth chamber
Procedure:
Pre-emergence:
-
Place a set number of seeds (e.g., 20) on filter paper in Petri dishes or sow in pots.
-
Apply a known volume of the this compound test solutions to the filter paper or soil surface.
-
Incubate the dishes/pots in a growth chamber.
-
After a defined period (e.g., 7-14 days), count the number of germinated seeds and measure seedling root and shoot length.
-
Calculate the germination inhibition percentage.
Post-emergence:
-
Grow weed seedlings to a specific stage (e.g., 2-3 leaf stage).
-
Apply the this compound solutions as a foliar spray.
-
Return the plants to the growth chamber.
-
After a set period (e.g., 7-14 days), assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition).
-
Harvest the above-ground biomass and measure the fresh and dry weight to quantify the inhibition rate.[10]
Signaling Pathways and Mode of Action
The primary mode of action of this compound is likely through its conversion to IAM and subsequently to IAA. Therefore, its effects on plant signaling are expected to be mediated through the established auxin and stress signaling pathways.
Caption: Metabolic conversion of this compound and its downstream effects.
At high concentrations, the accumulation of IAM can lead to growth inhibition and trigger stress responses, potentially through the induction of ABA biosynthesis.[4] At lower concentrations, its conversion to IAA would activate the auxin signaling pathway, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes that promote growth and development.[11]
Caption: Simplified auxin signaling pathway activated by IAA.
Conclusion and Future Directions
This compound presents an intriguing, yet underexplored, candidate for agricultural applications. Its role as a precursor to the dual-function molecule IAM suggests that it could be developed as either a plant growth promoter or a herbicide, depending on the application rate and formulation. Future research should focus on direct, quantitative studies of the effects of this compound on a variety of crop and weed species. Elucidating its metabolic fate within different plants and its potential for off-target effects will be crucial for determining its viability as a tool in modern agriculture. The protocols and conceptual frameworks provided here offer a starting point for such investigations.
References
- 1. Thiamine and Indole-3-Acetic Acid Induced Modulations in Physiological and Biochemical Characteristics of Maize (Zea mays L.) under Arsenic Stress | MDPI [mdpi.com]
- 2. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | The Indole-3-Acetamide-Induced Arabidopsis Transcription Factor MYB74 Decreases Plant Growth and Contributes to the Control of Osmotic Stress Responses [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]
- 7. Synthesis and evaluation of indole derivatives as photosynthesis and plant growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of indole derivative in the growth of plants: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 11. Activation of the Indole-3-Acetic Acid–Amido Synthetase GH3-8 Suppresses Expansin Expression and Promotes Salicylate- and Jasmonate-Independent Basal Immunity in Rice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for Indole-3-amidoxime synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Indole-3-amidoxime. It includes frequently asked questions (FAQs), a detailed troubleshooting guide, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most prevalent and commercially accessible starting material is Indole-3-acetonitrile (also known as 3-cyanoindole).
Q2: What is the primary reagent used to convert the nitrile group to an amidoxime?
A2: Hydroxylamine (B1172632), typically in the form of hydroxylamine hydrochloride (NH₂OH·HCl), is the key reagent for this transformation.[1]
Q3: Why is a base required in the reaction?
A3: A base, such as triethylamine (B128534) (TEA) or sodium carbonate (Na₂CO₃), is necessary to neutralize the hydrochloride salt of hydroxylamine, thereby generating the free hydroxylamine nucleophile required for the reaction with the nitrile.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC).[2] A spot corresponding to the starting material (Indole-3-acetonitrile) will diminish over time, while a new, more polar spot corresponding to the this compound product will appear.
Q5: What is the typical method for purifying the final product?
A5: The standard purification technique for this compound is silica (B1680970) gel column chromatography.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction. | - Increase Reaction Time and/or Temperature: Ensure the reaction is heated (typically to 80°C or reflux) for a sufficient duration (e.g., 12 hours or more).[2] Monitor the reaction by TLC until the starting material is consumed. - Check Reagent Stoichiometry: An excess of hydroxylamine hydrochloride and base (e.g., 3 equivalents of each relative to the nitrile) is often used to drive the reaction to completion.[2] - Ensure Anhydrous Conditions: Moisture can hydrolyze the nitrile to the corresponding carboxylic acid or amide, reducing the yield of the desired amidoxime. Use dry solvents and glassware. |
| Degradation of starting material or product. | - Moderate Reaction Temperature: While heating is necessary, excessive temperatures for prolonged periods can lead to decomposition. Maintain a consistent temperature as specified in the protocol. - Inert Atmosphere: Although not always essential, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the indole (B1671886) ring, especially if the reaction is run for an extended time. | |
| Formation of Amide Byproduct | Presence of water or specific reaction conditions. | - Use Anhydrous Solvents: The formation of the corresponding amide is a known side reaction, often facilitated by the presence of water.[3] Ensure all solvents are thoroughly dried before use. - Optimize Reaction Conditions: The choice of solvent and base can influence the formation of byproducts. Ethanolic solutions with triethylamine are commonly used and generally provide good selectivity for the amidoxime.[2] Some studies suggest that specific ionic liquids can suppress amide formation.[4] |
| Difficulty in Product Isolation/Purification | Product is highly polar and may adhere to silica gel. | - Use a Polar Eluent System: For column chromatography, a gradient elution starting from a less polar mixture (e.g., ethyl acetate (B1210297)/hexane) and gradually increasing the polarity with methanol (B129727) is often effective (e.g., 0-10% methanol in ethyl acetate).[2] - Deactivate Silica Gel: Indole derivatives can be sensitive to the acidic nature of silica gel. Pre-treating the silica gel with a small amount of a basic modifier like triethylamine in the eluent can improve recovery. |
| Oily product instead of a solid. | - Ensure Complete Solvent Removal: Residual solvent can cause the product to appear as an oil. Ensure the product is dried under high vacuum. - Trituration/Crystallization: If the product is an oil after chromatography, try triturating with a non-polar solvent (e.g., hexane (B92381) or diethyl ether) to induce crystallization. |
Experimental Protocols & Data
Optimized Protocol for this compound Synthesis
This protocol is based on commonly cited literature procedures.[2]
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Indole-3-acetonitrile (1 equiv.).
-
Add ethanol (B145695) as the solvent.
-
Add hydroxylamine hydrochloride (3 equiv.) and triethylamine (3 equiv.) to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent). The reaction is typically complete within 12 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Adsorb the resulting crude solid onto a small amount of celite or silica gel.
-
Purify the product by silica gel column chromatography using a gradient eluent system, for example, starting with 100% ethyl acetate and gradually increasing to 10% methanol in ethyl acetate.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
-
Table of Reaction Conditions and Reported Yields
| Starting Material | Reagents & Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Cyanoindole | Hydroxylamine hydrochloride, Triethylamine | Ethanol | 80 | 12 | ~99% | [2] |
| 6-Cyanoindole | 50% aq. Hydroxylamine | Dioxane | 80 | 5 | 68% (Amidoxime), 16% (Amide) | [3] |
Visualizations
Chemical Reaction Pathway
Caption: Synthesis of this compound from Indole-3-acetonitrile.
Experimental Workflow
Caption: Step-by-step workflow for this compound synthesis.
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. ukm.my [ukm.my]
- 4. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Indole-3-amidoxime
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to navigate challenges and optimize the yield in the synthesis of Indole-3-amidoxime.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
Low yields in this synthesis often stem from suboptimal reaction conditions or reagent stoichiometry. Here are key factors to check:
-
Incomplete Reaction: The conversion of nitriles to amidoximes can be slow. Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC).[1] If the starting material (Indole-3-acetonitrile) is still present, consider extending the reaction time or increasing the temperature.[1][2]
-
Insufficient Hydroxylamine (B1172632): The stoichiometry of hydroxylamine is critical. An excess of hydroxylamine is often used to drive the reaction to completion and improve yields.[2] Some protocols recommend using up to 3 equivalents of hydroxylamine hydrochloride.[1]
-
Base Stoichiometry: When using hydroxylamine hydrochloride, a base (like triethylamine (B128534) or sodium carbonate) is required to generate the free hydroxylamine nucleophile in situ.[2] Ensure you are using a sufficient amount of base, typically in equimolar or slight excess relative to the hydroxylamine hydrochloride, to neutralize the HCl salt.[1]
-
Temperature: The reaction is typically performed at elevated temperatures, such as 80°C or at the reflux temperature of the solvent (e.g., ethanol).[1][2] Ensure your reaction is maintained at the target temperature for the duration of the synthesis.
Q2: I am observing a significant amount of an amide byproduct. Why is this happening and how can I prevent it?
The formation of the corresponding amide is a known side reaction when synthesizing amidoximes from nitriles, particularly with aromatic nitriles.[3] This likely occurs from the initial attack by the oxygen atom of hydroxylamine on the nitrile carbon.[3]
Strategies to Minimize Amide Formation:
-
Alternative Route: A highly effective method to obtain pure amidoximes and avoid the amide byproduct is a two-step process. First, convert the nitrile (Indole-3-acetonitrile) into the corresponding thioamide. Subsequently, treat the thioamide with hydroxylamine to yield the this compound.[3]
-
Solvent and Reagent Choice: Some studies suggest that the choice of solvent can influence side reactions.[4] Using an aqueous solution of hydroxylamine has been reported to be effective and may not require an additional base, potentially altering the reaction pathway and reducing byproducts.[2]
Q3: What is the role of the base (e.g., triethylamine), and is it always necessary?
The base plays a crucial role when using hydroxylamine in its salt form, such as hydroxylamine hydrochloride (NH₂OH·HCl).[2] The base, typically an amine like triethylamine (TEA) or an inorganic base like sodium carbonate, deprotonates the hydroxylammonium ion to generate free hydroxylamine (NH₂OH) in the reaction mixture.[2] This free form is the active nucleophile that attacks the nitrile carbon.
A base is not required if you use an aqueous solution of free hydroxylamine.[2] This method can also lead to shorter reaction times.[2]
Q4: How should I monitor the reaction progress effectively?
The most common method for monitoring the reaction is Thin Layer Chromatography (TLC).[1]
-
Spotting: Spot the starting material (Indole-3-acetonitrile), a co-spot (starting material and reaction mixture), and the reaction mixture on a silica (B1680970) TLC plate.
-
Eluent: Use a suitable solvent system, such as ethyl acetate (B1210297)/hexane or methanol (B129727)/ethyl acetate, to develop the plate.[1][5]
-
Visualization: The disappearance of the starting material spot and the appearance of a new, more polar product spot (amidoximes are generally more polar than nitriles) indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.
Q5: What is the best method to purify the final this compound product?
Purification typically involves two main steps after the reaction is complete:
-
Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.[1]
-
Column Chromatography: The resulting crude solid is the most reliably purified using silica gel column chromatography.[1] A gradient of 0-10% methanol in ethyl acetate is a reported mobile phase that effectively separates the product from impurities.[1] The pure fractions, identified by TLC, are then combined, and the solvent is evaporated to yield the purified this compound.
Data on Reaction Conditions
The following table summarizes typical conditions for the synthesis of this compound from Indole-3-acetonitrile.
| Parameter | Condition | Rationale / Notes | Source(s) |
| Starting Material | Indole-3-acetonitrile (3-Cyanoindole) | The nitrile precursor for the amidoxime. | [1][2] |
| Reagent | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Stable source of hydroxylamine. Typically used in excess (e.g., 3 equivalents). | [1][2] |
| Base | Triethylamine (TEA) or Sodium Carbonate | To generate free hydroxylamine in situ. Used in equimolar amounts to NH₂OH·HCl. | [1][2] |
| Solvent | Ethanol (B145695) or Methanol | Common alcoholic solvents that facilitate the reaction. | [1][2] |
| Temperature | 60 - 90°C (e.g., 80°C or reflux) | Heating is required to decrease reaction time. | [1][2] |
| Reaction Time | 3 - 12 hours | Monitor by TLC to determine completion. | [1][6] |
| Purification | Silica Gel Column Chromatography | Effective for isolating the pure product. | [1][5] |
Experimental Protocols
Protocol: Synthesis from Indole-3-acetonitrile
This protocol is adapted from established procedures for the synthesis of amidoximes from nitriles.[1][2]
Materials:
-
Indole-3-acetonitrile (1 equivalent)
-
Hydroxylamine hydrochloride (3 equivalents)
-
Triethylamine (TEA) (3 equivalents)
-
Ethanol (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate and Methanol (for chromatography)
Procedure:
-
To a round-bottom flask, add Indole-3-acetonitrile (1 equiv.), hydroxylamine hydrochloride (3 equiv.), and triethylamine (3 equiv.).
-
Add anhydrous ethanol to the flask to dissolve/suspend the reagents.
-
Heat the reaction mixture to 80°C and stir.
-
Monitor the reaction progress by TLC until the starting nitrile is consumed (typically 12 hours).[1]
-
Once complete, cool the solution to room temperature.
-
Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be adsorbed onto a small amount of celite or silica gel.
-
Purify the crude product by silica gel column chromatography using a gradient of 0-10% methanol in ethyl acetate as the eluent.[1]
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield pure this compound.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for synthesis and purification issues.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
minimizing amide byproduct formation in amidoxime synthesis
Welcome to the technical support center for amidoxime (B1450833) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a primary focus on minimizing the formation of amide byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of amide byproduct formation during amidoxime synthesis from nitriles?
The formation of an amide byproduct primarily occurs through the hydrolysis of the starting nitrile under the reaction conditions.[1][2] This can be catalyzed by both acidic and basic conditions, which are often employed in amidoxime synthesis. The reaction of a nitrile with hydroxylamine (B1172632) is intended to form the desired amidoxime; however, if water is present, it can compete with hydroxylamine and attack the nitrile to form an amide intermediate, which may be subsequently hydrolyzed to a carboxylic acid.[1][2]
Q2: My reaction is producing a significant amount of amide byproduct. What are the initial steps I should take to troubleshoot this?
First, review your reaction conditions. The choice of base, solvent, and temperature can significantly influence the ratio of amidoxime to amide. Consider the following adjustments:
-
Choice of Base and Solvent: The combination of reagents is critical. For instance, using a strong base like potassium tert-butoxide in an aprotic solvent like DMSO at a low temperature can favor amidoxime formation over amide hydrolysis.[2] Conversely, traditional methods using sodium carbonate in ethanol (B145695) at elevated temperatures may be more prone to amide formation.[2]
-
Anhydrous Conditions: Ensure that your solvent and reagents are as dry as possible to minimize the competing hydrolysis reaction.
-
Alternative Reagents: Consider using an aqueous solution of hydroxylamine, which in some cases can reduce reaction times and byproduct formation without the need for a separate base.[3]
Q3: How can I confirm the presence of an amide byproduct in my reaction mixture?
Spectroscopic methods are highly effective for identifying amide impurities:
-
Infrared (IR) Spectroscopy: Amides show a characteristic strong carbonyl (C=O) absorption band (Amide I band) typically in the region of 1630-1680 cm⁻¹.[4] Amidoximes, on the other hand, do not have this feature but will show N-H and O-H stretching frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the N-H protons of a primary amide typically appear as a broad singlet.[5] In ¹³C NMR, the carbonyl carbon of an amide will have a characteristic chemical shift in the range of 160-180 ppm. These signals will be absent in a pure amidoxime spectrum.
Q4: Are there alternative synthetic routes to amidoximes that avoid amide formation altogether?
Yes, a highly effective method is to synthesize the amidoxime from a thioamide precursor. This route involves the reaction of a thioamide with hydroxylamine and generally provides the pure amidoxime in high yield without the complication of amide byproduct formation.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of amide byproduct | Reaction conditions favor nitrile hydrolysis. | 1. Switch to an Aprotic Solvent System: Use a combination of a strong, non-nucleophilic base (e.g., potassium tert-butoxide) in a dry, aprotic solvent (e.g., DMSO) at a controlled, lower temperature (e.g., 0 °C to room temperature).[2] 2. Employ Ionic Liquids: Certain ionic liquids have been shown to completely suppress amide byproduct formation and can also reduce reaction times.[1] 3. Use Aqueous Hydroxylamine: For some substrates, using a 50% aqueous solution of hydroxylamine can be effective and avoids the need for a separate base. |
| Low yield of desired amidoxime | 1. Incomplete reaction. 2. Degradation of product. 3. Competing side reactions. | 1. Increase Reaction Time or Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature may be necessary, but be cautious as this can also promote byproduct formation. 2. Use an Excess of Hydroxylamine: An excess of hydroxylamine can help drive the reaction to completion. 3. Consider an Alternative Synthetic Route: If optimizing the nitrile-to-amidoxime conversion is unsuccessful, the synthesis via a thioamide intermediate is a robust alternative that often gives high yields of the pure product.[6][7] |
| Difficulty in purifying the amidoxime from the amide byproduct | Similar polarities of the desired product and the byproduct. | 1. Recrystallization: This is often the most effective method for purifying amides and can be applied to amidoximes as well. Experiment with different solvent systems, such as ethanol, acetone, or acetonitrile, to find one that selectively crystallizes the amidoxime.[8] 2. Column Chromatography: While sometimes challenging, careful selection of the stationary phase and eluent system can achieve separation. A gradient elution may be necessary. |
Data on Reaction Conditions and Byproduct Formation
| Method | Reagents and Conditions | Amide Byproduct Formation | Reference |
| Method A (Conventional) | 4 equiv. NH₂OH·HCl, 2 equiv. Na₂CO₃, EtOH, N₂, 90 °C, Microwave, 1 h | Significant (85% amide yield in a specific case) | [2] |
| Method B (Optimized Base/Solvent) | 10 equiv. NH₂OH·HCl, 10 equiv. KOtBu, DMSO, N₂, 0 °C to RT, 18 h | Reduced (65% amidoxime yield in the same specific case) | [2] |
| Ionic Liquid Method | Imidazolium, phosphonium, or quaternary ammonium-based ionic liquids | Eliminated | [1][9] |
| Thioamide Route | Thioamide and hydroxylamine | Not formed | [6][7] |
| Aqueous Hydroxylamine | 50% aqueous NH₂OH, acetonitrile, ambient temperature | Not specified, but described as a method for high purity amidoximes |
Experimental Protocols
Protocol 1: General Procedure for Amidoxime Synthesis with Minimized Amide Byproduct
This protocol is based on the use of a strong base in an aprotic solvent to favor the desired reaction pathway.
Materials:
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Nitrile starting material
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Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add hydroxylamine hydrochloride (10 equivalents).
-
Add anhydrous DMSO to the flask and cool the mixture to 0 °C in an ice bath.
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Slowly add potassium tert-butoxide (10 equivalents) to the cooled suspension. Stir the mixture at 0 °C for 15-20 minutes.
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Add the nitrile starting material (1 equivalent) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Amidoximes from Thioamides
This method provides a reliable route to pure amidoximes, avoiding the formation of amide byproducts.
Materials:
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Thioamide starting material
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A suitable base (e.g., sodium carbonate or triethylamine)
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Ethanol or methanol (B129727)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the thioamide (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (typically 1.5-2 equivalents) and the base (e.g., sodium carbonate, 2 equivalents) to the solution.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure amidoxime.
Visual Guides
Caption: Troubleshooting workflow for high amide byproduct formation.
Caption: Competing reaction pathways in amidoxime synthesis from nitriles.
References
- 1. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes | Semantic Scholar [semanticscholar.org]
- 7. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Indole-3-amidoxime by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Indole-3-amidoxime by column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
Question: My this compound is not moving from the origin on the silica (B1680970) gel column.
Answer: This is a common issue for polar compounds like this compound, which can adsorb strongly to the acidic silica gel stationary phase.[1] Here are several steps to address this:
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Increase Mobile Phase Polarity: The eluent is likely not polar enough to move the compound. A gradual increase in the polarity of the mobile phase should be your first step. For instance, if you are using a dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) system, you can increase the percentage of methanol.[1][2] You can start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
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Use a Stronger Solvent System: Consider switching to a more polar solvent system altogether. A common choice for very polar compounds is a gradient of methanol in dichloromethane.[3]
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Add a Basic Modifier: The amidoxime (B1450833) group can interact strongly with the acidic silanol (B1196071) groups on the silica surface. Adding a small amount of a basic modifier like triethylamine (B128534) (0.1-2.0%) or a solution of ammonia (B1221849) in methanol (1-10%) to your mobile phase can help to reduce this interaction and improve elution.[2]
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Consider an Alternative Stationary Phase: If adjusting the mobile phase is not effective, you might need to change your stationary phase.
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Neutral or Basic Alumina (B75360): This is a good alternative for acid-sensitive or basic compounds that bind too strongly to silica gel.[2]
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Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography can be an excellent solution. In this case, you would use a polar mobile phase (like water/acetonitrile or water/methanol) with a non-polar stationary phase.[1][2]
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Question: The separation between my this compound and an impurity is very poor.
Answer: Achieving good separation requires optimizing the selectivity of your chromatographic system.
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Optimize the Mobile Phase with TLC: Before running the column, systematically test different solvent systems using Thin-Layer Chromatography (TLC). The goal is to find a system that gives your target compound an Rf value of approximately 0.2-0.4 and maximizes the difference in Rf values (ΔRf) between your compound and the impurities.[1][2]
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Try Different Solvent Combinations: Switching from one solvent system to another (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can significantly alter the separation selectivity.[2]
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Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), a shallow gradient of increasing polarity can improve the separation of closely eluting compounds.
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Improve Column Packing: A poorly packed column with channels or cracks will lead to broad peaks and poor separation. Ensure your column is packed uniformly.[4]
Question: My compound is streaking or "tailing" down the column.
Answer: Tailing is often a sign of strong, non-uniform interactions between your compound and the stationary phase.
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Interaction with Acidic Silica: The basic nature of the amidoxime and the indole (B1671886) nitrogen can lead to strong interactions with the acidic silica gel, causing tailing.[2]
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Solution for Basic Compounds: Add a small amount of a basic modifier to the mobile phase, such as 0.1-2.0% triethylamine or a 1-10% solution of ammonia in methanol.[2]
-
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Sample Overload: Loading too much sample onto the column can lead to band broadening and tailing. Ensure you are not exceeding the capacity of your column.
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Insolubility at the Point of Loading: If the compound is not very soluble in the mobile phase, it can precipitate at the top of the column and then slowly redissolve as the elution progresses, causing tailing.[1] Consider using the dry loading method in this case.[5]
Question: The recovery of my this compound is very low.
Answer: Low recovery can be due to irreversible adsorption, decomposition, or mechanical losses.
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Irreversible Adsorption: Your compound may be binding irreversibly to the silica gel.
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Compound Decomposition: Indole derivatives can be sensitive to the acidic nature of silica gel.[2] It is important to check the stability of your compound on silica first.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: The choice depends on the compound's stability and the nature of the impurities.
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Silica Gel: This is the most common choice for normal-phase chromatography. However, due to the polar and basic nature of this compound, it may adsorb strongly or even degrade.[2]
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Alumina (Neutral or Basic): This is a good alternative for acid-sensitive or basic compounds like this compound.[2]
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Reversed-Phase Silica (C18): This is suitable for polar compounds and uses polar mobile phases like water/methanol or water/acetonitrile.[2]
Q2: How do I select an appropriate mobile phase (eluent)?
A2: Mobile phase selection should be guided by Thin-Layer Chromatography (TLC).
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Start with a standard system: For normal-phase silica gel chromatography, a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a common starting point.[2] However, for a polar compound like this compound, a system like dichloromethane and methanol is often more effective.[1]
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Aim for an optimal Rf value: Adjust the solvent ratio to achieve an Rf value for this compound between 0.2 and 0.4 on a TLC plate.[2] This generally provides the best separation.
Q3: How should I load my sample onto the column?
A3: There are two primary methods for loading your sample:
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Wet Loading: Dissolve the sample in the minimum amount of the mobile phase or a slightly more polar solvent.[5] Pipette this solution directly and evenly onto the top of the silica bed.[5] This method is quick but can be problematic if the sample is not very soluble in the eluent.
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Dry Loading: This method is preferred if your compound has poor solubility in the mobile phase.[5] Dissolve your crude sample in a volatile solvent (e.g., DCM or acetone), add a small amount of silica gel (2-3 times the sample mass), and evaporate the solvent until you have a dry, free-flowing powder.[2][5] This powder is then carefully added to the top of the packed column.[5]
Q4: this compound is colorless. How can I visualize it during purification?
A4: Several methods can be used to visualize spots on a TLC plate to monitor the column fractions:
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UV Light (Non-destructive): As an indole derivative, this compound is UV-active and should appear as a dark spot on a TLC plate with a fluorescent indicator (F254) under 254 nm UV light.[2]
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Iodine Chamber (Semi-destructive): Exposing the TLC plate to iodine vapor will stain most organic compounds, including indoles, a temporary yellow-brown color.[2]
-
Chemical Stains (Destructive):
Q5: What are the likely impurities from the synthesis of this compound?
A5: The most common synthesis involves the reaction of a cyano indole with hydroxylamine (B1172632).[6][7] Therefore, potential impurities include:
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Unreacted starting material (e.g., 3-cyanoindole).
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Excess reagents like hydroxylamine hydrochloride or triethylamine.[6]
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Side products, such as the corresponding amide, which can form from the ambident nucleophilic nature of hydroxylamine.[8]
Data Presentation
Table 1: Suggested Mobile Phase Systems for Silica Gel Chromatography
| Solvent System | Ratio (v/v) | Polarity | Comments |
| Dichloromethane / Methanol | 98:2 to 90:10 | Increasing | A good starting point for polar compounds. Adjust gradient based on TLC. |
| Ethyl Acetate / Hexanes | 50:50 to 100:0 | Increasing | May not be polar enough, but worth trying in initial TLC screening. |
| Dichloromethane / Methanol / NH₄OH | 90:10:0.1 | High | The addition of a base can prevent tailing for basic compounds. |
Table 2: Common Mobile Phase Modifiers
| Modifier | Typical Concentration | Purpose |
| Triethylamine (Et₃N) | 0.1 - 2.0% | Reduces tailing of basic compounds on silica gel.[2] |
| Ammonia (in Methanol) | 1 - 10% solution | A stronger base used to elute very polar basic compounds.[2][3] |
| Acetic Acid (AcOH) | 0.1 - 2.0% | Reduces tailing of acidic compounds (less relevant for this compound).[2] |
Table 3: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~14 mg/mL | [9] |
| Dimethylformamide (DMF) | ~12.5 mg/mL | [9] |
| Aqueous Buffers | Sparingly soluble | [9] |
Experimental Protocols
Protocol 1: Column Chromatography of this compound (Silica Gel)
-
Slurry Preparation: In a beaker, mix silica gel with your initial, least polar mobile phase solvent (e.g., dichloromethane) to form a slurry.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed to protect the surface.[5]
-
-
Sample Loading (Dry Loading Method Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane or methanol.
-
Add silica gel (approximately 2-3 times the mass of your crude product) to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[5]
-
Carefully add this powder onto the top layer of sand in your packed column.
-
-
Elution:
-
Carefully add your mobile phase to the column.
-
Begin elution with the starting solvent mixture determined by your TLC analysis.
-
If using a gradient, gradually increase the proportion of the more polar solvent (e.g., methanol).
-
-
Fraction Collection:
-
Collect the eluting solvent in a series of labeled test tubes or flasks.
-
-
Monitoring:
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Monitor the collected fractions by TLC using one of the visualization methods described above (UV light is often sufficient).
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound purification.
Caption: General experimental workflow for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ukm.my [ukm.my]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Indole-3-amidoxime Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Indole-3-amidoxime.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-documented method for synthesizing this compound is through the reaction of Indole-3-acetonitrile (also known as 3-Cyanoindole) with hydroxylamine (B1172632).[1][2] This reaction is typically carried out in an alcohol solvent, such as ethanol (B145695), in the presence of a base.[2]
Q2: What are the key reagents and typical reaction conditions?
The key reagents are Indole-3-acetonitrile, hydroxylamine hydrochloride, and a base. The base, commonly triethylamine (B128534) (TEA) or sodium carbonate, is used to generate the free hydroxylamine base in situ from its hydrochloride salt.[1] The reaction is generally heated to reflux, often around 80°C in ethanol, for several hours.[2]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress.[2] By spotting the reaction mixture on a TLC plate alongside the starting material (Indole-3-acetonitrile), you can observe the disappearance of the starting material and the appearance of the product spot. A common eluent system for TLC is a mixture of ethyl acetate (B1210297) and hexane.
Q4: What is the major byproduct I should be aware of during the synthesis?
The primary byproduct often encountered is Indole-3-carboxamide.[3] Its formation can significantly reduce the yield of the desired this compound.
Q5: How is this compound typically purified?
Following the reaction, the solvent is usually removed under reduced pressure. The resulting crude product is then purified using silica (B1680970) gel column chromatography.[2] A common eluent system for column chromatography is a gradient of methanol (B129727) in ethyl acetate or dichloromethane.[2][3]
Q6: How should I store the purified this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C, where it can be stable for at least two years.[4] If stored as a solution, it is best to prepare it fresh and use it within a day, as aqueous solutions are not recommended for long-term storage.[4] Stock solutions in DMSO or DMF should be stored at -80°C for up to six months or -20°C for up to one month.[5]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction by TLC until the starting material (Indole-3-acetonitrile) is completely consumed. Reactions can sometimes take longer than initially expected.[2] - Increase Temperature: Ensure the reaction is maintained at the optimal temperature, typically refluxing ethanol (~80°C).[2] - Increase Equivalents of Hydroxylamine: Using an excess of hydroxylamine hydrochloride (e.g., 3 equivalents or more) can help drive the reaction to completion.[1] |
| Inefficient Base | - Check Base Equivalents: Ensure at least an equimolar amount of base (relative to hydroxylamine hydrochloride) is used to generate the free hydroxylamine. Using a slight excess of base is common practice.[2] - Choice of Base: While triethylamine is commonly used, other bases like sodium carbonate can also be effective.[1] Consider trying an alternative base if yields are consistently low. |
| Degradation of Reagents | - Hydroxylamine Hydrochloride Quality: Use high-quality hydroxylamine hydrochloride. It can degrade over time, especially if not stored properly in a cool, dry place. - Solvent Quality: Ensure the ethanol used is of an appropriate grade and dry, as excess water can potentially lead to hydrolysis of the nitrile starting material. |
| Product Degradation | - Avoid Excessive Heat: While the reaction requires heat, prolonged exposure to high temperatures after the reaction is complete could potentially lead to degradation of the product. |
Problem 2: Significant Formation of Indole-3-carboxamide Byproduct
| Possible Cause | Suggested Solution |
| Reaction Mechanism | Hydroxylamine is an ambident nucleophile, meaning it can attack with either its nitrogen or oxygen atom. Attack by the oxygen atom on the nitrile carbon leads to the formation of an intermediate that can rearrange to the amide byproduct.[3] |
| Reaction Conditions Favoring Amide Formation | - Optimize Reaction Temperature: While heating is necessary, excessively high temperatures might favor the pathway leading to the amide. Experiment with slightly lower temperatures for longer reaction times. - Control pH: The basicity of the reaction mixture can influence the nucleophilicity of the nitrogen versus the oxygen of hydroxylamine. Fine-tuning the amount of base could potentially minimize amide formation. |
| Alternative Synthetic Route | If amide formation is a persistent issue, consider an alternative route to the amidoxime. For instance, converting the nitrile to a thioamide first, followed by reaction with hydroxylamine, has been reported to yield pure amidoximes. |
Problem 3: Difficulty in Purifying this compound
| Possible Cause | Suggested Solution |
| Co-elution of Product and Byproduct | The polarity of this compound and Indole-3-carboxamide can be similar, making their separation by column chromatography challenging. |
| - Optimize Eluent System: Carefully optimize the solvent system for column chromatography using TLC first. A shallow gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., ethyl acetate or dichloromethane) can improve separation.[2] Start with a low percentage of methanol and increase it very gradually. - Use a Different Stationary Phase: If separation on silica gel is not effective, consider using a different stationary phase, such as alumina. | |
| Product Streaking on TLC/Column | The product may be interacting strongly with the silica gel. |
| - Add a Modifier to the Eluent: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce streaking and improve the peak shape during column chromatography. | |
| Product Insolubility | The crude product may not fully dissolve in the initial eluent for loading onto the column. |
| - Use a Stronger Loading Solvent: Dissolve the crude product in a small amount of a more polar solvent (like methanol or DMSO) and adsorb it onto a small amount of silica gel. After drying, this solid can be loaded onto the column. |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a round-bottom flask containing ethanol, add Indole-3-acetonitrile (1 equivalent).
-
Reagent Addition: Add hydroxylamine hydrochloride (3 equivalents) and triethylamine (3 equivalents) to the flask.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12 hours, or until TLC analysis indicates the consumption of the starting material.[2]
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting solid can be purified by silica gel column chromatography using a gradient of 0-10% methanol in ethyl acetate as the eluent.[2]
Visualizations
References
Technical Support Center: Indole-3-amidoxime Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Indole-3-amidoxime in aqueous solutions. The following information is intended to help troubleshoot common issues and answer frequently asked questions encountered during experiments.
Troubleshooting Guide
Users may encounter several issues related to the stability of this compound in aqueous solutions. This guide provides potential causes and solutions to these common problems.
| Problem | Potential Cause | Recommended Solution |
| Decreased biological activity of the prepared solution. | Degradation of this compound in the aqueous solution. Product information suggests that aqueous solutions should not be stored for more than one day.[1] | Prepare fresh solutions of this compound immediately before use. If a stock solution is necessary, prepare it in an anhydrous organic solvent such as DMSO and store it in single-use aliquots at -20°C or -80°C.[2] |
| Change in the appearance of the solution (e.g., color change). | Oxidation of the indole (B1671886) ring, a known degradation pathway for indole derivatives. | Protect the solution from light and air. Use de-gassed buffers and store the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent results between experimental repeats. | pH-dependent hydrolysis of the amidoxime (B1450833) group or the indole ring. The stability of similar oxime compounds has been shown to be highly pH-dependent.[3] | Ensure consistent and accurate pH of the aqueous buffer for all experiments. Perform initial experiments to determine the optimal pH for stability if not already known. |
| Presence of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). | Formation of degradation products. Potential degradation products include Indole-3-carboxamide and degradation products of the indole ring itself, such as isatin (B1672199) or anthranilic acid. | Characterize the unknown peaks using mass spectrometry to identify potential degradation products. Review storage and handling procedures to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: As a solid, this compound is stable for at least two years when stored at -20°C.[1][4] Stock solutions in anhydrous organic solvents like DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[2][5] It is strongly recommended to prepare aqueous solutions fresh for each experiment and not to store them for more than 24 hours.[1]
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
A2: While specific studies on this compound are limited, based on the chemistry of the indole and amidoxime functional groups, two primary degradation pathways are likely:
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Hydrolysis of the amidoxime group: The amidoxime functional group can undergo hydrolysis to form the corresponding amide (Indole-3-carboxamide) and hydroxylamine. This reaction can be influenced by pH.
-
Oxidation of the indole ring: The indole ring is susceptible to oxidation, which can lead to the formation of various degradation products, including isatin and, upon further degradation, anthranilic acid.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is expected to be pH-dependent. The amidoxime group has a pKa, and its protonation state will vary with pH, which can affect its susceptibility to hydrolysis.[2] For other oximes, stability is greatest in acidic conditions (pH 2-3).[3] It is recommended to evaluate the stability of this compound in the specific buffer system and pH of your experiment.
Q4: Are there any recommended analytical methods to assess the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound and quantify its degradation products. A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common starting point for method development. Detection is typically performed using a UV detector.
Quantitative Data Summary
There is limited publicly available quantitative data on the stability of this compound in aqueous solutions. The following table summarizes the available storage recommendations.
| Form | Storage Temperature | Recommended Storage Duration | Source |
| Crystalline Solid | -20°C | ≥ 2 years | [1][4] |
| Solution in DMSO | -80°C | 6 months | [2][5] |
| Solution in DMSO | -20°C | 1 month | [2][5] |
| Aqueous Solution | Not Recommended | ≤ 1 day | [1] |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted and optimized for specific experimental needs.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
Objective: To identify the degradation products of this compound under various stress conditions.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an organic solvent like DMSO at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a 100 µg/mL aqueous solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, by a suitable analytical method like HPLC or LC-MS to identify and quantify the degradation products.
Protocol 2: HPLC Method for Stability Assessment
Objective: To quantify the remaining this compound and its degradation products over time.
Method:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare a solution of this compound in the desired aqueous buffer at the target concentration.
-
Immediately inject a sample (t=0) into the HPLC system to determine the initial concentration.
-
Store the solution under the desired experimental conditions (e.g., specific temperature and light exposure).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the solution into the HPLC system.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Visualizations
Caption: Potential degradation pathways of this compound in aqueous solution.
Caption: General experimental workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. The performance and pathway of indole degradation by ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
- 5. Acidity of the amidoxime functional group in aqueous solution: a combined experimental and computational study | ORNL [ornl.gov]
Technical Support Center: Indole-3-amidoxime Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental study of Indole-3-amidoxime degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound can degrade through three main pathways, depending on the experimental conditions:
-
Hydrolytic Pathway: Under acidic or basic conditions, the amidoxime (B1450833) moiety can be hydrolyzed to the corresponding carboxylic acid, yielding Indole-3-carboxylic acid.
-
Reductive Pathway: In the presence of a suitable reducing agent, this compound can be reduced to Indole-3-amidine.
-
Oxidative Pathway: The indole (B1671886) ring is susceptible to oxidation, which can lead to various hydroxylated products. The amidoxime group itself can also undergo oxidation, potentially leading to the release of nitric oxide (NO).[1][2]
Q2: How should I store this compound to minimize degradation?
A2: For long-term storage, this compound should be stored as a solid at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[3] Stock solutions in organic solvents like DMSO can be stored at -80°C for up to six months.[3] Aqueous solutions are not recommended for storage for more than one day due to lower stability.
Q3: I am observing unexpected peaks in my HPLC analysis of an this compound sample. What could they be?
A3: Unexpected peaks could be degradation products or impurities from the synthesis. Common degradation products include Indole-3-carboxylic acid (from hydrolysis) and Indole-3-amidine (from reduction). Oxidative degradation can produce a variety of hydroxylated indole species. It is also possible that the starting material, 3-cyanoindole, or by-products from the synthesis are present.[4][5] Refer to the troubleshooting guide below for suggestions on how to identify these peaks.
Q4: What are the common challenges in synthesizing this compound?
A4: A frequent issue during the synthesis of amidoximes from nitriles is the formation of amide by-products. Reaction conditions such as temperature, reaction time, and the choice of base can influence the yield and purity of the final product.[4] Purification by column chromatography is often necessary to remove unreacted starting materials and by-products.[4]
Troubleshooting Guides
Troubleshooting Synthesis and Purification
| Issue | Possible Cause | Recommendation |
| Low yield of this compound | Incomplete reaction. | Monitor the reaction by TLC to determine the optimal reaction time. Ensure the reaction is carried out at the recommended temperature (e.g., 80°C in ethanol).[4] |
| Side reactions forming by-products. | Optimize the stoichiometry of reagents. Using an excess of hydroxylamine (B1172632) and base can sometimes drive the reaction to completion. | |
| Presence of amide impurity | Hydrolysis of the nitrile or amidoxime during reaction or workup. | Use anhydrous solvents and control the reaction temperature. Minimize exposure to acidic or strongly basic conditions during workup.[5] |
| Difficulty in purification | Co-elution of product and impurities during column chromatography. | Try a different solvent system for chromatography. A gradient elution from a less polar to a more polar solvent system may improve separation.[4] |
Troubleshooting Degradation Studies
| Issue | Possible Cause | Recommendation |
| Inconsistent degradation rates | Fluctuation in temperature, pH, or light exposure. | Ensure that all experimental parameters are tightly controlled. Use a temperature-controlled incubator/water bath and buffered solutions. Protect samples from light, especially if studying photodegradation. |
| Purity of the starting material. | Verify the purity of your this compound stock using HPLC or LC-MS before starting degradation experiments. | |
| Difficulty in identifying degradation products | Low concentration of degradation products. | Concentrate the sample before analysis. Use a more sensitive analytical technique like LC-MS/MS. |
| Lack of appropriate analytical standards. | If standards are not commercially available, consider synthesizing them. High-resolution mass spectrometry can help in proposing structures for unknown peaks. | |
| Poor chromatographic resolution | Inappropriate HPLC column or mobile phase. | For indole compounds, a C8 or C18 reversed-phase column is typically used.[6][7] Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with a modifier like formic or acetic acid) to improve separation.[6][8] |
Quantitative Data
Table 1: HPLC Conditions for Analysis of Indole Compounds
| Parameter | Condition 1 | Condition 2 |
| Column | Symmetry C8 | C18 |
| Mobile Phase A | Acetic acid:H₂O (2.5:97.5, v/v), pH 3.8 | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile:H₂O (80:20, v/v) | Methanol |
| Gradient | 20% B to 50% B over 25 min, then to 100% B | Isocratic or gradient depending on separation needs |
| Flow Rate | 1 mL/min | 0.5 - 1.0 mL/min |
| Detection | Fluorescence (Ex: 280 nm, Em: 350 nm) | UV at 280 nm |
| Reference | [6] | [8] |
Table 2: Representative Yields for Amidoxime Synthesis and Reduction
| Reaction | Reagents and Conditions | Product | Yield | Reference |
| Amidoxime Synthesis | 3-Cyanoindole, NH₂OH·HCl, TEA, Ethanol, 80°C, 12h | This compound | 99% | [4] |
| Amidoxime Reduction | Amidoxime, H₂, Pd/C, Acetic acid, Acetic anhydride, Ethanol | Amidine | High | [9] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and its Degradation Products
-
Sample Preparation:
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., DMSO for stock, then dilute in mobile phase).
-
For degradation studies, take aliquots at different time points and quench the reaction if necessary (e.g., by pH adjustment or cooling).
-
Filter the samples through a 0.22 µm syringe filter before injection.[10]
-
-
HPLC System and Conditions:
-
Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Set the column temperature to 25-30°C.
-
Use a mobile phase of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
-
Run a gradient elution suitable for separating polar and non-polar indole compounds (e.g., start with 10% B, ramp to 90% B over 20 minutes).
-
Set the flow rate to 1.0 mL/min.
-
Detect the analytes using a UV detector at 280 nm or a fluorescence detector with excitation at 280 nm and emission at 350 nm for higher sensitivity.[6][7]
-
-
Data Analysis:
-
Identify peaks by comparing retention times with analytical standards.
-
Quantify the compounds by creating a calibration curve with known concentrations of the standards.
-
Protocol 2: LC-MS/MS Analysis for Identification of Degradation Products
-
Sample Preparation:
-
Prepare samples as described in the HPLC protocol. The concentration may need to be lower for a sensitive mass spectrometer.
-
-
LC-MS/MS System and Conditions:
-
Use a UPLC/HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Employ a similar chromatographic method as for HPLC to separate the compounds before they enter the mass spectrometer.
-
For the mass spectrometer, use an electrospray ionization (ESI) source in positive ion mode.
-
Perform a full scan (e.g., m/z 100-500) to detect all ions.
-
Perform tandem MS (MS/MS) on the parent ions of interest to obtain fragmentation patterns. The fragmentation data is crucial for structure elucidation of unknown degradation products.[1][11]
-
-
Data Analysis:
-
Determine the exact mass of the parent and fragment ions.
-
Use the exact mass to predict the elemental composition.
-
Compare the observed fragmentation patterns with known fragmentation pathways of indole compounds to propose structures for the degradation products.
-
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: General workflow for studying this compound degradation.
References
- 1. Investigation of the Oxidative Degradation Pathway of Amidoximes by LC/MS/MS [ejchem.journals.ekb.eg]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. ukm.my [ukm.my]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Syn and Anti Isomers of Indole Oximes
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key characterization data to assist researchers, scientists, and drug development professionals in their work with syn and anti isomers of indole (B1671886) oximes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, purification, and analysis of indole oxime isomers.
| Question | Answer & Troubleshooting Steps |
| Q1: My oximation reaction is showing low or no conversion to the product. What are the possible causes? | A1: Low conversion can be due to several factors: - Reagent Quality: Ensure the purity of your indole-3-carboxaldehyde (B46971) and hydroxylamine (B1172632) hydrochloride. Impurities can lead to side reactions. - pH of the Reaction: The formation of oximes is pH-dependent. For reactions using hydroxylamine hydrochloride, a base like sodium hydroxide (B78521) or sodium carbonate is required to liberate the free hydroxylamine. Ensure the correct stoichiometry of the base is used. Acidic conditions can also favor the reverse reaction (hydrolysis of the oxime).[1] - Reaction Temperature: While many oximation reactions proceed at room temperature, gentle heating may be necessary to drive the reaction to completion. However, excessive heat can lead to degradation. - Steric Hindrance: Bulky substituents on the indole ring or the aldehyde group can slow down the reaction rate. In such cases, increasing the reaction time or temperature might be necessary. |
| Q2: I am getting a mixture of syn and anti isomers. How can I control the isomeric ratio? | A2: The ratio of syn and anti isomers can be influenced by the reaction conditions: - Reaction Time and pH: In some cases, the initially formed kinetic product may convert to the thermodynamically more stable isomer over time. The stability of the isomers can be pH-dependent. For instance, anti isomers of indole-3-carboxaldehyde oximes can be less stable in acidic media and may isomerize to the syn form.[1] - Solvent: The choice of solvent can influence the isomeric ratio. It is recommended to perform small-scale test reactions with different solvents to determine the optimal conditions for your desired isomer. |
| Q3: I am having difficulty separating the syn and anti isomers by column chromatography. What can I do? | A3: Separating geometric isomers can be challenging due to their similar polarities. Here are some tips: - Optimize Your Solvent System: Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good starting point for indole oximes is a mixture of hexanes and ethyl acetate (B1210297). Small changes in the polarity of the eluent can significantly improve separation. - Use a High-Quality Stationary Phase: Ensure you are using high-quality silica (B1680970) gel with a uniform particle size. - Column Packing: A well-packed column is crucial for good separation. Ensure there are no air bubbles or channels. - Sample Loading: Load the sample in a concentrated band using a minimal amount of solvent. Dry loading the sample onto silica gel can also improve resolution. - Flow Rate: A slower flow rate generally provides better separation as it allows for better equilibration between the stationary and mobile phases. |
| Q4: How can I confirm the identity of my syn and anti isomers? | A4: The isomers can be distinguished using spectroscopic methods: - ¹H NMR: The chemical shift of the proton on the oxime carbon (H-8) is often different for the syn and anti isomers. The coupling constants with neighboring protons can also provide structural information.[2] - FT-IR: The O-H bond vibrations in the IR spectrum can differ between the syn and anti isomers. For example, in some N-substituted indole-3-carbaldehyde oximes, the O-H bond vibration for the anti isomer is observed at a higher wavenumber compared to the syn isomer.[1] - Melting Point: The syn and anti isomers will have distinct melting points. |
| Q5: My purified oxime isomer seems to be converting to the other isomer upon storage. How can I prevent this? | A5: Isomerization can occur in solution and sometimes in the solid state, especially in the presence of acid or base traces. - Storage Conditions: Store the purified isomers in a cool, dark, and dry place. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). - Solvent Choice for Storage: If storing in solution, use a neutral, aprotic solvent. Avoid acidic or basic solvents. |
Quantitative Data Presentation
The following tables summarize key analytical data for some common indole oxime isomers.
Table 1: ¹H and ¹³C NMR Data for syn and anti Isomers of Substituted Indole-3-carboxaldehyde Oximes (in DMSO-d₆)
| Compound | Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Indole-3-carboxaldehyde Oxime | syn | 11.58 (s, 1H, H-1), 11.19 (s, 1H, H-10), 8.23 (d, 1H, J = 2.7 Hz, H-2), 7.86 (d, 1H, J = 7.8 Hz, H-4), 7.79 (s, 1H, H-8), 7.44 (d, 1H, J = 8.0 Hz, H-7), 7.17 (ddd, 1H, J = 8.0, 7.0, 1.3 Hz, H-6), 7.10 (ddd, 1H, J = 8.0, 7.0, 1.2 Hz, H-5)[2] | 138.4 (C-8), 134.9 (C-7a), 130.5 (C-2), 126.2 (C-3a), 121.9 (C-6), 119.9 (C-5), 118.2 (C-4), 111.8 (C-7), 106.3 (C-3)[2] |
| 1-Methylindole-3-carboxaldehyde Oxime | anti | 10.50 (s, 1H, H-10), 8.21 (s, 1H, H-8), 7.96 (d, 1H, J = 7.9 Hz, H-4), 7.57 (s, 1H, H-2), 7.43 (d, 1H, J = 8.2 Hz, H-7), 7.21 (ddd, 1H, J = 8.2, 7.0, 1.2 Hz, H-6), 7.13 (m, 1H, H-5)[2] | 144.0 (C-8), 137.2 (C-7a), 131.9 (C-2), 124.5 (C-3a), 121.8 (C-6), 121.4 (C-4), 120.1 (C-5), 109.9 (C-7), 108.5 (C-3), 32.5 (Me)[2] |
| 1-Methoxyindole-3-carboxaldehyde Oxime | anti | 8.29 (s, 1H, H-8), 8.06 (d, 1H, J 8.1 Hz, H-4), 7.48 (s, 1H, H-2), 7.45 (d, 1H, J 8.3 Hz, H-7), 7.32 (ddd, 1H, J 8.2, 7.0, 1.1 Hz, H-6), 7.23 (ddd, 1H, J 8.0, 7.1, 1.0 Hz, H-5), 4.12 (s, 3H, CH₃O)[2] | Not available |
| 1-Methoxyindole-3-carboxaldehyde Oxime | syn | 8.40 (s, 1H, H-2), 7.79 (s, 1H, H-8), 7.79 (d, 1H, J 7.9 Hz, H-4), 7.49 (d, 1H, J 8.2 Hz, H-7), 7.33 (t, 1H, J 7.5 Hz, H-6), 7.25 (t, 1H, J 7.3 Hz, H-5), 4.16 (s, 3H, CH₃O)[2] | 139.5 (C-8), 130.7 (C-7a), 128.5 (C-2), 123.2 (C-6), 123.2 (C-3a), 121.4 (C-5), 118.4 (C-4), 108.5 (C-7), 101.7 (C-3), 66.4 (CH₃O)[2] |
Table 2: FT-IR and Melting Point Data for syn and anti Isomers of Substituted Indole-3-carboxaldehyde Oximes
| Compound | Isomer | FT-IR (cm⁻¹) | Melting Point (°C) |
| Indole-3-carboxaldehyde Oxime | syn | NH 3050–3150, OH 2670–3375, C=N 1629, N–O 925[1] | 179–181[2] |
| 1-Methylindole-3-carboxaldehyde Oxime | syn | OH 2750–3200, CH 2862, C=N 1635, N-O 941[1] | 112–115[1] |
| 1-Methylindole-3-carboxaldehyde Oxime | anti | Not available | 126–129[1] |
| 1-Methoxyindole-3-carboxaldehyde Oxime | anti | 3242, 3186, 3121, 2986, 2939, 2897, 1640, 1541, 1447, 1377, 1346, 1327, 1290, 1244, 1163, 1109, 1043 941, 806, 716[2] | 93–95[2] |
| 1-Methoxyindole-3-carboxaldehyde Oxime | syn | 3151, 3063, 3018, 2935, 2824, 1639, 1512, 1327, 1229, 1177, 1096, 1024, 941, 746[2] | 137–139[2] |
| 1-Benzyl-1H-indole-3-carbaldehyde Oxime | syn | OH 2675–3250, C-H 2924, C=N 1627, N-O 933[1] | 132–134[1] |
| 1-Benzyl-1H-indole-3-carbaldehyde Oxime | anti | OH 2850–3350, C-H 2908, C=N 1643, N-O 948[1] | 140–143[1] |
Experimental Protocols
Protocol 1: Synthesis of (Z)-N-Hydroxy-1-(1H-indol-3-yl)methanimine (syn isomer)
This protocol is adapted from a procedure known for its high yield of the syn isomer.[1]
Materials:
-
1H-indole-3-carboxaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel (200-400 mesh) for column chromatography
-
Hexane and ethyl acetate for column chromatography
Equipment:
-
Round-bottom flask
-
Stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a stirred solution of 1H-indole-3-carboxaldehyde (1.0 eq) in 95% ethanol in a round-bottom flask, add hydroxylamine hydrochloride (5.0 eq).
-
Prepare a solution of sodium hydroxide (2.0 eq) in distilled water and add it to the reaction mixture at 0 °C.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Monitor the reaction by TLC. The reaction can be left to stir for an extended period (several days) to promote the isomerization of the anti isomer to the more stable syn isomer.
-
Once the reaction is complete (as indicated by the disappearance of the starting material and the minor anti isomer spot on TLC), neutralize the reaction mixture with a dilute solution of NaOH if necessary.
-
Dilute the mixture with distilled water and extract with ethyl acetate (2x).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure syn isomer.
Protocol 2: Separation of syn and anti Isomers by Column Chromatography
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel (200-400 mesh) using a slurry of silica gel in the initial, less polar mobile phase (e.g., hexane:ethyl acetate 4:1).
-
Load the Sample: Dissolve the crude mixture of syn and anti isomers in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial mobile phase. The less polar isomer (often the anti isomer) will typically elute first.
-
Monitor the Separation: Collect fractions and monitor them by TLC to identify the fractions containing each pure isomer.
-
Gradient Elution (if necessary): If the isomers do not separate well with the initial isocratic elution, a gradual increase in the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) can be employed.
-
Combine and Evaporate: Combine the fractions containing the pure isomers and evaporate the solvent under reduced pressure to obtain the isolated syn and anti indole oximes.
Visualizations
Caption: General experimental workflow for the synthesis and separation of syn and anti indole oxime isomers.
Caption: Logical relationship showing the isomerization of the anti to the syn isomer of indole oximes under certain conditions.
References
Technical Support Center: Stereocontrol in Indole-3-amidoxime Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling stereochemistry during the synthesis of Indole-3-amidoxime. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues related to the synthesis of this compound, with a focus on stereochemical control.
Q1: What is the primary stereochemical consideration in this compound synthesis?
A1: The main stereochemical feature of the amidoxime (B1450833) functional group is the presence of geometric isomers, specifically the (Z)- and (E)-isomers, arising from the restricted rotation around the C=N double bond. The (Z)-isomer is generally considered to be the more thermodynamically stable form.[1][2][3] The key to stereocontrol in this synthesis is therefore the selective formation or isolation of the desired geometric isomer.
Q2: How can I control the formation of the (Z)- versus (E)-isomer during the synthesis?
A2: While the (Z)-isomer is thermodynamically favored, the reaction conditions can influence the kinetic product ratio and the rate of isomerization to the more stable (Z)-form.
-
Thermodynamic Control: Prolonged reaction times and elevated temperatures, such as refluxing in ethanol (B145695), generally favor the formation of the more stable (Z)-isomer.[4] The standard protocol for this compound synthesis, which involves heating for several hours, is designed to yield the thermodynamically preferred product.
-
Kinetic Control: Shorter reaction times and lower temperatures may lead to a higher proportion of the kinetically favored (E)-isomer. However, this isomer is often less stable and may convert to the (Z)-isomer during workup or purification.
Q3: I am observing a significant amount of an amide side product in my reaction. How can I minimize its formation?
A3: The formation of the corresponding amide (Indole-3-carboxamide) is a common side reaction in the synthesis of amidoximes from nitriles.[5] This occurs through the hydrolysis of the nitrile or the intermediate imidate.
-
Anhydrous Conditions: Ensure that all solvents and reagents are dry. The presence of water can promote the formation of the amide byproduct.
-
Alternative Reagents: While the standard protocol uses hydroxylamine (B1172632) hydrochloride and a base, some studies suggest that using an aqueous solution of hydroxylamine without an additional base can sometimes reduce reaction times, though this may not be suitable for all substrates and could potentially increase hydrolysis.[1]
-
Thioamide Intermediate: An alternative, though longer, route involves the conversion of the nitrile to the corresponding thioamide, which can then be reacted with hydroxylamine to yield the amidoxime with potentially fewer amide impurities.[6]
Q4: How can I monitor the progress of the reaction and distinguish between the starting material, product isomers, and side products?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction.
-
Visualization: Indole-containing compounds are often UV-active, appearing as dark spots on a fluorescent TLC plate under UV light (254 nm).[4] Specific stains can also be used for visualization. A potassium permanganate (B83412) (KMnO₄) stain can be useful as it reacts with the oxidizable hydroxylamine and amidoxime functional groups, appearing as yellow spots on a purple background.
-
Differentiation: The starting material (Indole-3-carbonitrile), the (Z)- and (E)-amidoxime isomers, and the amide byproduct will likely have different Rf values, allowing for their differentiation on a TLC plate. It is advisable to run standards of the starting material and, if available, the expected products to aid in identification.
Q5: What are the best methods for purifying this compound and separating the geometric isomers?
A5: Purification is typically achieved through column chromatography or recrystallization.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying this compound.[4] A solvent system such as a gradient of methanol (B129727) in ethyl acetate (B1210297) can be effective.[4] Due to the polarity of the amidoxime group, a relatively polar eluent system is required. The (Z)- and (E)-isomers may have slightly different polarities and could potentially be separated with careful optimization of the solvent system.
-
Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization from a suitable solvent system can be an effective method for obtaining a highly pure single isomer, typically the more stable (Z)-form.
Q6: How can I confirm the stereochemistry of my final product?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the (Z)- or (E)-configuration of your amidoxime.
-
¹H NMR: The chemical shifts of the protons in the vicinity of the C=N bond will differ between the (Z)- and (E)-isomers. For example, the chemical shift of the NH₂ protons and the OH proton can be indicative of the isomer. In some cases, NOE (Nuclear Overhauser Effect) experiments can be used to definitively establish the spatial relationship between protons and thus confirm the stereochemistry.
-
¹³C NMR: The chemical shift of the carbon atom in the C=N double bond will also differ between the two isomers.
Experimental Protocols
A detailed methodology for the synthesis of this compound is provided below.
Synthesis of this compound from Indole-3-carbonitrile[4]
This protocol is a widely used method for the preparation of this compound.
Materials:
-
Indole-3-carbonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (B128534) (TEA)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Silica gel
-
Celite
Procedure:
-
To a round-bottom flask, add Indole-3-carbonitrile (1 equiv.), hydroxylamine hydrochloride (3 equiv.), and triethylamine (3 equiv.).
-
Add ethanol to the flask to dissolve the reagents.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Adsorb the resulting solid onto Celite.
-
Purify the product by silica gel column chromatography using a gradient of 0-10% methanol in ethyl acetate as the eluent.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of this compound.
| Parameter | Value/Condition | Purpose | Reference |
| Starting Material | Indole-3-carbonitrile | Precursor nitrile | [4] |
| Reagents | Hydroxylamine hydrochloride, Triethylamine | Formation of the amidoxime | [4] |
| Solvent | Ethanol | Reaction medium | [4] |
| Temperature | 80 °C | To overcome the activation energy and favor the thermodynamic product | [4] |
| Reaction Time | 12 hours | To ensure complete reaction and equilibration to the stable isomer | [4] |
| Purification | Silica gel column chromatography | To isolate the pure product from reagents and byproducts | [4] |
| Typical Yield | Up to 99% | [4] |
Visualizations
The following diagrams illustrate key aspects of the this compound synthesis and troubleshooting process.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Isomerization relationship between (E)- and (Z)-Indole-3-amidoxime.
Caption: A troubleshooting decision tree for common synthesis issues.
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. ukm.my [ukm.my]
- 6. WO2009058287A1 - Process of purification of amidoxime containing cleaning solutions and their use - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Indole-3-Amidoxime Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges encountered during the scale-up of Indole-3-amidoxime production. The information is designed to assist in a smooth transition from laboratory-scale synthesis to larger-scale manufacturing for preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound from 3-cyanoindole (B1215734) and hydroxylamine (B1172632)?
A1: Scaling up the synthesis of this compound presents several key challenges that are not always apparent at the lab scale. The reaction of 3-cyanoindole with hydroxylamine is often exothermic, and managing heat transfer in larger reactors is critical to prevent thermal runaways and the formation of by-products.[1] Inefficient mixing in large vessels can lead to localized "hot spots" and uneven reaction progress, further impacting yield and purity.[1] Additionally, purification methods like column chromatography, commonly used in the lab, are often impractical and costly at larger scales, necessitating the development of robust crystallization procedures.
Q2: What are the common impurities and by-products to expect during the large-scale synthesis of this compound?
A2: A common by-product in the reaction between nitriles and hydroxylamine is the corresponding amide, formed through hydrolysis of the nitrile or rearrangement of the amidoxime.[2] In the case of this compound synthesis, this would be indole-3-carboxamide. The formation of this impurity can be influenced by reaction conditions such as temperature, pH, and the presence of water. Impurity profiling is a critical step in pharmaceutical development to identify, quantify, and control these by-products.[3][4][5] Other potential impurities could arise from the degradation of starting materials or the product under prolonged reaction times or elevated temperatures.
Q3: How can I transition from purification by column chromatography to a more scalable method like crystallization for this compound?
A3: Developing a crystallization process is key for large-scale purification. This involves screening various solvent systems to find one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain in solution. For indole (B1671886) derivatives, a mixed solvent system, such as methanol (B129727) and water, has been shown to be effective for crystallization.[6] The optimal conditions, including cooling rate, agitation, and seeding, need to be determined to ensure consistent crystal form and high purity.[7]
Q4: What are the critical safety considerations for the large-scale production of this compound?
A4: The primary safety concern is the management of the exothermic reaction between 3-cyanoindole and hydroxylamine. A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is essential to understand the heat of reaction and the potential for thermal runaway.[1][8] Hydroxylamine and its derivatives can be thermally unstable, and their decomposition can be autocatalytic, leading to a rapid increase in temperature and pressure.[9][10][11][12] Therefore, controlled addition of reagents and efficient cooling are paramount for a safe operation at scale.
Troubleshooting Guides
Problem 1: Low Yield of this compound at a Larger Scale
| Potential Cause | Troubleshooting Step |
| Poor Temperature Control | Implement a more efficient cooling system for the reactor. Use a jacketed reactor with a circulating temperature control unit. Consider a slower, controlled addition of hydroxylamine to manage the exotherm. |
| Inefficient Mixing | Optimize the reactor's agitation speed and impeller design to ensure homogenous mixing. Poor mixing can lead to localized high concentrations of reactants and by-product formation.[1] |
| Incomplete Reaction | Monitor the reaction progress using in-process controls like HPLC or TLC. If the reaction stalls, a slight increase in temperature (within the safe operating range) or extended reaction time may be necessary. |
| Product Degradation | Prolonged exposure to high temperatures can lead to product degradation. Aim for the shortest possible reaction time at the lowest effective temperature. |
Problem 2: High Levels of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Formation of Indole-3-carboxamide | This is a common by-product.[2] Optimize the reaction pH and minimize the amount of water in the reaction mixture to suppress its formation. Consider using an alternative base or solvent system. |
| Unreacted 3-Cyanoindole | Ensure the molar ratio of hydroxylamine to 3-cyanoindole is optimized. An excess of hydroxylamine may be required to drive the reaction to completion, but this must be balanced against potential downstream purification challenges. |
| Other Unknown Impurities | Conduct impurity profiling using techniques like LC-MS to identify the structure of the impurities.[3][4] This will provide insights into their formation mechanism and help in developing strategies to minimize them. |
| Ineffective Purification | If using crystallization, screen a wider range of solvent systems. Consider anti-solvent crystallization or a multi-step crystallization process to improve purity. For indole derivatives, combinations of polar and non-polar solvents can be effective.[6][7] |
Quantitative Data Summary
The following table summarizes typical parameters for the synthesis of this compound at different scales. Note that these are illustrative values and will need to be optimized for a specific process.
| Parameter | Lab Scale (grams) | Pilot Scale (kilograms) | Key Considerations for Scale-Up |
| Batch Size | 10 g | 10 kg | All parameters must be re-evaluated for the larger scale. |
| Solvent Volume | 100 mL | 100 L | Cost, environmental impact, and safety of the solvent at a larger volume. |
| Reagent Addition Time | 10 minutes | 2-4 hours | Slower, controlled addition is critical for managing the exotherm in a large reactor.[1] |
| Max. Temperature Observed | 30 °C (with ice bath) | 50 °C (with jacket cooling) | Heat transfer is less efficient at a larger scale due to a lower surface area-to-volume ratio.[1] |
| Typical Yield | ~90% | 75-85% | Yields often decrease on scale-up due to less ideal mixing and heat transfer. |
| Purity (before crystallization) | >95% | 85-95% | Purity may be lower at scale due to increased by-product formation. |
| Purification Method | Column Chromatography | Crystallization | Chromatography is generally not economically viable for large quantities. |
Experimental Protocols
Gram-Scale Synthesis of this compound
This protocol is a starting point for the gram-scale synthesis and will likely require optimization.
Materials:
-
3-Cyanoindole
-
Hydroxylamine hydrochloride
-
Triethylamine (B128534) (TEA) or another suitable base
-
Ethanol (or another suitable solvent)
Procedure:
-
To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3-cyanoindole and ethanol.
-
In a separate vessel, prepare a solution of hydroxylamine hydrochloride and triethylamine in ethanol.
-
Slowly add the hydroxylamine solution to the reactor containing the 3-cyanoindole suspension over a period of 1-2 hours, while maintaining the internal temperature between 20-25 °C using the reactor's cooling system.
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to a smaller volume.
-
Initiate crystallization by adding an anti-solvent (e.g., water) or by cooling the concentrated mixture. Seeding with a small amount of pure this compound can be beneficial.
-
Isolate the crystalline product by filtration, wash with a cold solvent mixture, and dry under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Impurity profiling and synthesis of standards - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 4. biomedres.us [biomedres.us]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermal decomposition hazard evaluation of hydroxylamine nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Collection - Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Indole-3-Amidoxime and Other IDO1 Inhibitors for Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to IDO1 Inhibitor Performance
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein, playing a pivotal role in tumor immune evasion. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 depletes the local tumor microenvironment of this essential amino acid, thereby suppressing the proliferation and function of effector T cells. This guide provides a comprehensive, data-driven comparison of Indole-3-amidoxime, a representative of the promising amidoxime (B1450833) class of IDO1 inhibitors, against other well-characterized inhibitors such as Epacadostat, Navoximod, and Linrodostat.
Performance Data of IDO1 Inhibitors
The inhibitory potency of these compounds is a key determinant of their potential therapeutic efficacy. The following tables summarize their half-maximal inhibitory concentrations (IC50) in both enzymatic and cell-based assays, providing a quantitative basis for comparison. It is important to note that direct comparisons are most accurate when data is generated from head-to-head studies under identical experimental conditions.
Table 1: Comparative IC50 Values of IDO1 Inhibitors from a Head-to-Head Study
| Inhibitor | Chemical Class | Enzymatic IC50 (nM) | Cellular IC50 (nM, HeLa cells) | Reference |
| PCC0208009 | Amidoxime | Not Active | 4.52 | Yuan, et al., 2020 |
| Epacadostat (INCB024360) | Hydroxyamidine | 35.23 | 12.22 | Yuan, et al., 2020 |
| Navoximod (NLG919) | Imidazoisoindole | 44.56 | 83.37 | Yuan, et al., 2020 |
Note: PCC0208009 is presented as a representative of the amidoxime class. While not identical to this compound, its comparative data provides valuable insights into the potential of this chemical scaffold.
Table 2: Compiled IC50 Values of Key IDO1 Inhibitors from Various Studies
| Inhibitor | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Cell Line | Reference |
| Epacadostat (INCB024360) | 10[1], 71.8[2][3] | ~10[4] | Not Specified | [1][2][3][4] |
| Navoximod (GDC-0919/NLG-919) | Ki of 7 | 75 | Not Specified | [5] |
| Linrodostat (BMS-986205) | 1.7[6] | 1.1[6][7], 3.4 | HEK293-IDO1, SKOV3 | [6][7] |
Disclaimer: The IC50 values in Table 2 are compiled from different sources and may have been determined under varying experimental conditions. Therefore, direct comparison of these values should be made with caution.
IDO1 Signaling Pathway and Inhibition
IDO1-mediated tryptophan catabolism initiates a signaling cascade that leads to an immunosuppressive tumor microenvironment. Understanding this pathway is crucial for appreciating the mechanism of action of IDO1 inhibitors.
Caption: IDO1 signaling pathway in cancer and the point of intervention for inhibitors.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of drug discovery. The following are detailed methodologies for key assays used to evaluate IDO1 inhibitors.
In Vitro IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.
Objective: To determine the IC50 value of an inhibitor against purified IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) blue (cofactor)
-
Ascorbic acid (reducing agent)
-
Catalase
-
Potassium phosphate (B84403) buffer (pH 6.5)
-
Test inhibitor compound
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test inhibitor at various concentrations to the wells of a 96-well plate.
-
Add the recombinant IDO1 enzyme to the wells and incubate briefly.
-
Initiate the enzymatic reaction by adding L-Tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding TCA. This also serves to hydrolyze the product N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Incubate at room temperature for 10-20 minutes to allow for color development.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Activity Assay
This assay assesses the inhibitor's ability to block IDO1 activity within a cellular context, providing a more physiologically relevant measure of potency.
Objective: To determine the IC50 of an inhibitor on IDO1 activity in a cellular environment.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test inhibitor compound
-
Reagents for kynurenine detection (as in the enzymatic assay)
-
96-well cell culture plate
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with an optimal concentration of IFN-γ for 24-48 hours.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the test inhibitor.
-
Incubate the cells for a further 24-48 hours.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the clear supernatant to a new 96-well plate.
-
Add Ehrlich's reagent and incubate for color development.
-
Measure the absorbance at 480 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and characterization of IDO1 inhibitors.
Caption: A generalized workflow for the discovery and development of IDO1 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epacadostat | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
- 4. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Amidoxime Derivatives in Oncology: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Amidoxime (B1450833) derivatives have emerged as a promising class of compounds in cancer therapy, exhibiting a range of antiproliferative activities across various cancer cell lines. These compounds, often investigated as prodrugs of corresponding amidines, demonstrate diverse mechanisms of action, including the induction of apoptosis and the inhibition of key signaling pathways crucial for tumor growth and survival. This guide provides an objective comparison of the efficacy of various amidoxime derivatives, supported by experimental data, detailed protocols, and visual representations of their molecular interactions.
Comparative Anticancer Activity of Amidoxime Derivatives
The in vitro cytotoxic activity of amidoxime derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized below.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 18 | Quinoline Amidoxime | A549 (Lung Adenocarcinoma) | 6.52 | [1] |
| 20 | Quinoline Diamidoxime | HeLa (Cervical Carcinoma) | 7.15 | [1] |
| 20 | Quinoline Diamidoxime | SW620 (Colorectal Adenocarcinoma) | 7.24 | [1] |
| 12 | Aryl Amidoxime | SW620 (Colorectal Adenocarcinoma) | Moderate Activity | [1][2] |
| 14 | Indole Monoamidoxime | HeLa (Cervical Carcinoma) | Moderate Activity | [1][2] |
| 17 | Indole Diamidoxime | HeLa (Cervical Carcinoma) | Moderate Activity | [1][2] |
| S1 | 8-Amido Isocoumarin (B1212949) | MCF-7 (Breast Cancer) | Potent | [3] |
| S1 | 8-Amido Isocoumarin | MDA-MB-231 (Breast Cancer) | Potent | [3] |
| S2 | 8-Amido Isocoumarin | MCF-7 (Breast Cancer) | Potent | [3] |
| S2 | 8-Amido Isocoumarin | MDA-MB-231 (Breast Cancer) | Potent | [3] |
Note: "Moderate Activity" indicates that the compounds showed inhibitory effects, but specific IC50 values were not provided in the cited source.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of amidoxime derivatives' anticancer efficacy.
Synthesis of Amidoxime Derivatives from Nitriles
A common method for the synthesis of amidoxime derivatives involves the reaction of a nitrile precursor with hydroxylamine.[2]
Reagents and Conditions:
-
Nitrile derivative (precursor)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (B128534) (Et₃N) or another suitable base
-
Methanol (B129727) (MeOH) and Dimethylformamide (DMF) solvent mixture (e.g., 2:1 ratio)
-
Reaction Temperature: 100 °C
-
Reaction Time: 6 hours
Procedure:
-
The nitrile derivative is dissolved in a mixture of methanol and DMF.
-
Hydroxylamine hydrochloride and triethylamine are added to the solution.
-
The reaction mixture is heated at 100 °C for 6 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is purified using an appropriate method, such as column chromatography, to yield the desired amidoxime derivative.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the amidoxime derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.
-
Carefully aspirate the MTT solution.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[9][10][11][12][13]
Protocol:
-
Plate cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with the test compounds for the desired duration.
-
Fix the cells by gently adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour.
-
Wash the plates four times with 1% (v/v) acetic acid to remove excess TCA and unbound dye.
-
Allow the plates to air dry completely.
-
Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry.
-
Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510-570 nm using a microplate reader.
Signaling Pathways and Mechanisms of Action
Amidoxime derivatives exert their anticancer effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Apoptosis Induction Pathway
Many amidoxime derivatives induce programmed cell death, or apoptosis, in cancer cells. This process is often mediated by the intrinsic (mitochondrial) pathway, which involves the B-cell lymphoma 2 (Bcl-2) family of proteins and the activation of caspases.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway Inhibition
Some amidoxime derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when overactive, drives proliferation and survival in many cancers.[14]
Indoleamine 2,3-Dioxygenase 1 (IDO1) Pathway Inhibition
Amidoxime-based compounds have also been developed as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a role in immune suppression within the tumor microenvironment.[14] By inhibiting IDO1, these derivatives can help to restore anti-tumor immunity.
References
- 1. mdpi.com [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. Cytotoxic and apoptosis-inducing effects of novel 8-amido isocoumarin derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Indole-3-Amidoxime Derivatives and Other Heterocyclic Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of enzyme inhibitors, with a focus on Indole-3-amidoxime derivatives and other heterocyclic compounds targeting the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). The information presented is supported by experimental data to aid in research and drug development.
Introduction to IDO1 and its Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway, responsible for the catabolism of the essential amino acid tryptophan.[1] In the context of cancer, elevated IDO1 activity within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[2] This creates an environment of immune tolerance, allowing tumor cells to evade the host's immune system.[2] Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy.[3]
This compound serves as a synthetic intermediate for the development of potent IDO1 inhibitors. Its derivatives, which belong to the class of N-hydroxyamidines, have shown significant promise. This guide compares the performance of a prominent this compound derivative, Epacadostat (INCB024360), with other heterocyclic IDO1 inhibitors.
Performance Comparison of IDO1 Inhibitors
The inhibitory potential of various heterocyclic compounds against the IDO1 enzyme is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following tables summarize the in vitro performance of selected IDO1 inhibitors in both cell-free (enzymatic) and cell-based assays.
Table 1: Comparison of IC50 Values for Heterocyclic IDO1 Inhibitors
| Inhibitor | Chemical Class | Enzymatic IC50 (nM) | Cell-Based IC50 (nM) |
| Epacadostat (INCB024360) | N-Hydroxyamidine | 70[3] | 4.52 - 12.22[4] |
| Navoximod (NLG919/GDC-0919) | Imidazoisoindole | 44.56[4] | 70 - 83.37[4][5] |
| PCC0208009 | Not specified | No activity[4] | 4.52[4] |
| BMS-986205 | Not specified | 10[6] | 50[6] |
Note: The cell-based IC50 values can vary depending on the cell line and assay conditions used. For example, Epacadostat has shown IC50 values of 7.4 nM in HeLa cells and 125 nM in a whole blood assay.[7][8]
Signaling Pathway of IDO1-Mediated Immunosuppression
The diagram below illustrates the signaling pathway through which IDO1 contributes to an immunosuppressive tumor microenvironment.
Caption: IDO1 pathway leading to immune suppression.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are generalized protocols for cell-free and cell-based IDO1 inhibition assays.
Cell-Free IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1.
Caption: Workflow for a cell-free IDO1 enzymatic assay.
Detailed Steps:
-
Reagent Preparation : Prepare solutions of recombinant human IDO1 enzyme, L-Tryptophan substrate, and the test inhibitor in a suitable assay buffer (e.g., potassium phosphate (B84403) buffer, pH 6.5). A known IDO1 inhibitor should be used as a positive control.[9]
-
Reaction Setup : In a 96-well plate, add the IDO1 enzyme to each well, except for the negative control wells.[9]
-
Inhibitor Addition : Add serial dilutions of the test compound and the positive control to the appropriate wells.[9]
-
Initiation : Start the enzymatic reaction by adding the L-Tryptophan substrate solution to all wells.[9]
-
Incubation : Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[9]
-
Termination : Stop the reaction by adding a stopping agent, such as trichloroacetic acid (TCA).[9]
-
Detection : Measure the amount of kynurenine produced. This is often done by adding Ehrlich's reagent (p-dimethylaminobenzaldehyde) and measuring the absorbance at 480 nm.[6]
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.[6]
Cell-Based IDO1 Inhibition Assay
This assay assesses the inhibitor's activity in a more physiologically relevant context by using cells that express the IDO1 enzyme.
Caption: Workflow for a cell-based IDO1 inhibition assay.
Detailed Steps:
-
Cell Culture : Seed a suitable cell line (e.g., HeLa or SKOV-3) in a 96-well plate and allow them to adhere overnight.[10]
-
IDO1 Induction : Treat the cells with interferon-gamma (IFN-γ) to induce the expression of the IDO1 enzyme and incubate for 24 hours.[10]
-
Inhibitor Treatment : Replace the medium with fresh medium containing serial dilutions of the test compound or a control inhibitor.[10]
-
Incubation : Incubate the cells for an additional 24-48 hours.[6]
-
Sample Collection : Collect the cell culture supernatant.[6]
-
Kynurenine Measurement : Measure the concentration of kynurenine in the supernatant using the same detection method as in the cell-free assay (TCA precipitation followed by addition of Ehrlich's reagent and absorbance reading at 480 nm).[6]
-
Data Analysis : Calculate the percentage of IDO1 inhibition and determine the IC50 value.[6]
Conclusion
The development of potent and selective IDO1 inhibitors is a significant area of research in immuno-oncology. This compound derivatives, such as Epacadostat, have demonstrated high potency in inhibiting IDO1 activity. When compared to other heterocyclic inhibitors like Navoximod, these compounds show competitive efficacy. The choice of an optimal inhibitor for further development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and performance in preclinical and clinical studies. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers in this field.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 3. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. benchchem.com [benchchem.com]
- 7. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Analysis of Indole-Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds. Its versatility allows for a wide range of chemical modifications, leading to derivatives with diverse pharmacological activities. This guide provides a comparative overview of in silico docking studies of indole derivatives, with a focus on amidoxime (B1450833) and other nitrogen-containing functionalities, against various protein targets. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to be a valuable resource for researchers engaged in drug discovery and development.
Comparative Docking Performance
The following table summarizes quantitative data from in silico docking studies of various indole derivatives against their respective protein targets. This allows for a direct comparison of their binding affinities.
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Reference Compound(s) | Binding Affinity of Reference (kcal/mol) |
| Helicobacter pylori Urease | Indole-3-carbaldehyde oxime derivative 9 | - | Thiourea (Standard) | IC50: 0.2387 ± 0.0048 mM |
| IC50: 0.0345 ± 0.0008 mM | ||||
| Helicobacter pylori Urease | Indole-3-carbaldehyde oxime derivative 8 | - | Thiourea (Standard) | IC50: 0.2387 ± 0.0048 mM |
| IC50: 0.0516 ± 0.0035 mM | ||||
| Hemozoin (Plasmodium falciparum) | 6-Amidinoindole | -8.3 | - | - |
| Indoleamine 2,3-Dioxygenase-1 (IDO1) | Novel Indole Derivative (C79) | -35.31 ± 0.35 (∆Gbind) | Native Ligand (XNL) | -28.97 ± 0.25 (∆Gbind) |
| Indoleamine 2,3-Dioxygenase-1 (IDO1) | Novel Indole Derivative (C78) | -32.88 ± 0.33 (∆Gbind) | Native Ligand (XNL) | -28.97 ± 0.25 (∆Gbind) |
| Cyclooxygenase-2 (COX-2) | Indole-hydrazide derivative (S3) | - | Indomethacin | - |
| 63.69% inhibition | 76.89% inhibition | |||
| Penicillin-Binding Protein 2 (PBP2) | Indole derivative 12 | - | Sultamicillin | - |
| Penicillin-Binding Protein 2a (PBP2a) | Indole derivative 2 | - | Ampicillin | - |
Note: Direct comparison of binding energies across different studies and software should be done with caution due to variations in scoring functions and protocols. IC50 and percentage inhibition values are provided where binding energies are not available.
Experimental Protocols
1. Protein Preparation:
-
Receptor Selection and Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Preparation: The protein structure is prepared by removing water molecules, ligands, and any co-factors not essential for the docking simulation. Polar hydrogen atoms are added, and non-polar hydrogens are merged. Charges, such as Gasteiger charges, are assigned to the protein atoms.[3]
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the indole derivatives, including Indole-3-amidoxime and other comparative compounds, are drawn using chemical drawing software like ChemDraw.
-
3D Conversion and Optimization: These 2D structures are converted to 3D, and their energy is minimized to obtain the most stable conformation. This is a crucial step to ensure the ligand geometry is appropriate for docking.
3. Molecular Docking Simulation:
-
Grid Generation: A docking grid or box is defined around the active site of the target protein. The dimensions and center of this grid are determined based on the binding site of a co-crystallized native ligand or through active site prediction algorithms.[2]
-
Docking Algorithm: A docking program such as AutoDock, Glide, or GOLD is used to perform the simulation.[1][4][5] These programs utilize algorithms, like the Lamarckian Genetic Algorithm in AutoDock, to explore various conformations and orientations of the ligand within the defined active site.[3]
-
Scoring: The interactions between the ligand and the protein are evaluated using a scoring function, which calculates a value representing the binding affinity (e.g., in kcal/mol). The pose with the most favorable score is considered the most likely binding mode.
4. Analysis of Results:
-
Pose Selection and Visualization: The docking results are analyzed to identify the best-docked poses for each ligand. These poses are visualized to understand the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.
Visualizing the In Silico Docking Workflow
The following diagram illustrates the typical workflow of an in silico molecular docking study.
Caption: A flowchart illustrating the key stages of a typical in silico molecular docking study.
Signaling Pathway and Logical Relationships
The diagram below outlines the logical progression from identifying a therapeutic target to the potential for developing a new drug based on the indole scaffold, highlighting the role of in silico docking.
References
A Researcher's Guide to the Validation of Indole-3-amidoxime as a Chemical Probe for IDO1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of Indole-3-amidoxime as a potential chemical probe for Indoleamine 2,3-dioxygenase 1 (IDO1). Due to the current lack of comprehensive public data on this compound's biological activity, this document outlines the essential validation workflow and benchmarks its potential performance against established, high-quality IDO1 chemical probes: Epacadostat, Navoximod, and Linrodostat.
This compound is identified as a synthetic intermediate, and its structural motif, the amidoxime (B1450833) group, is a key feature in potent IDO1 inhibitors like Epacadostat. This suggests its potential as an IDO1-targeting compound. However, rigorous validation is necessary to establish its utility as a reliable chemical probe. This guide details the required experimental validation steps, presents comparative data from validated probes, and provides the necessary protocols to empower researchers in their evaluation.
Comparative Analysis of Validated IDO1 Chemical Probes
A high-quality chemical probe must exhibit high potency, selectivity, and demonstrate target engagement in a cellular context. The following tables summarize the performance of well-validated IDO1 inhibitors, which serve as a benchmark for the potential validation of this compound.
Table 1: In Vitro Potency Against IDO1
| Compound | Target | Assay Type | IC50 / Ki | Reference(s) |
| This compound | IDO1 (putative) | - | Data not available | - |
| Epacadostat (INCB024360) | IDO1 | Enzymatic Assay | IC50: 10 nM, 71.8 nM, 73 nM | [][2][3] |
| Navoximod (GDC-0919) | IDO1 | Enzymatic Assay | Ki: 7 nM; IC50: 28 nM | |
| Linrodostat (BMS-986205) | IDO1 | Enzymatic Assay | IC50: 1.7 nM |
Table 2: Cellular Activity and Selectivity
| Compound | Cell-Based Potency (IDO1) | Selectivity Profile | Reference(s) |
| This compound | Data not available | Data not available | - |
| Epacadostat (INCB024360) | HeLa cells IC50: 7.4 nM, 19 nM | >1000-fold selective over IDO2 and TDO | [3] |
| Navoximod (GDC-0919) | EC50: 75 nM | Data on IDO2/TDO selectivity not specified in the provided results. | |
| Linrodostat (BMS-986205) | HEK293-hIDO1 IC50: 1.1 nM | No inhibition of TDO (>2000 nM) |
IDO1 Signaling Pathway
The enzyme IDO1 is a critical regulator of immune responses. It catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic shift suppresses the activity of effector T cells and promotes the generation of regulatory T cells (Tregs), thereby enabling tumor cells to evade immune surveillance.
Caption: Putative mechanism of this compound in the IDO1 signaling pathway.
Experimental Protocols for Probe Validation
To validate this compound as a chemical probe for IDO1, a series of standardized experiments must be performed. Below are detailed protocols for key assays.
IDO1 Enzymatic Assay (IC50 Determination)
This assay directly measures the inhibitory effect of a compound on the activity of purified recombinant IDO1 enzyme.
-
Principle: The enzymatic activity of IDO1 is determined by measuring the conversion of L-tryptophan to N-formylkynurenine. The reaction product is then hydrolyzed to kynurenine, which can be quantified spectrophotometrically after reaction with Ehrlich's reagent.
-
Protocol:
-
Prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 6.5), methylene (B1212753) blue, ascorbic acid, catalase, and purified recombinant human IDO1 enzyme.
-
Add this compound or a control inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet any precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Measure the absorbance at 480 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular IDO1 Activity Assay (EC50 Determination)
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context.
-
Principle: Cancer cell lines that express IDO1 upon stimulation with interferon-gamma (IFN-γ) are used. The amount of kynurenine secreted into the cell culture medium is a measure of IDO1 activity.
-
Protocol:
-
Seed a suitable cancer cell line (e.g., HeLa or SKOV-3) in a 96-well plate and allow them to adhere.
-
Stimulate the cells with IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression and incubate for 24-48 hours.
-
Treat the cells with serial dilutions of this compound or a control inhibitor.
-
Incubate for an additional 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the method described in the enzymatic assay (steps 5-9) or by LC-MS.
-
Calculate the EC50 value, which represents the concentration of the compound that causes 50% inhibition of kynurenine production in cells.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.
-
Principle: The binding of a ligand (chemical probe) to its target protein stabilizes the protein against thermal denaturation.
-
Protocol:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the denatured, aggregated proteins by centrifugation.
-
Quantify the amount of soluble IDO1 remaining in the supernatant at each temperature using Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
For a dose-response format, treat cells with varying concentrations of the compound and heat at a single, optimized temperature to determine the concentration at which the compound stabilizes the target.
-
Logical Workflow for Validation
The validation of a novel chemical probe like this compound should follow a logical, tiered approach.
Caption: A tiered workflow for the validation of a new chemical probe.
By following this comprehensive validation guide, researchers can systematically evaluate this compound and determine its suitability as a chemical probe for studying the biology of IDO1. This structured approach, benchmarked against established probes, ensures that the scientific community can have confidence in the tools used for target validation and drug discovery.
References
- 2. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Drug-like Properties of Indole-3-amidoxime: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Indole-3-amidoxime, a synthetic intermediate with potential applications in pharmaceutical development, holds promise due to its structural relation to a class of biologically active indole (B1671886) derivatives. This guide provides a comparative assessment of its predicted drug-like properties against established indole-based compounds, namely Indole-3-carboxamide and Indole-3-glyoxylamide. Due to the limited availability of direct experimental data for this compound, this guide utilizes in silico predictions for its properties, offering a preliminary evaluation to guide further experimental investigation.
Comparative Analysis of Physicochemical and ADME Properties
The drug-like properties of a compound are critical indicators of its potential success as a therapeutic agent. Key parameters include intestinal absorption, blood-brain barrier permeability, metabolic stability, and potential for toxicity. The following table summarizes a comparison of predicted properties for this compound against available data for Indole-3-carboxamide and Indole-3-glyoxylamide.
| Property | This compound (Predicted) | Indole-3-carboxamide (Experimental/Predicted) | Indole-3-glyoxylamide (Experimental/Predicted) |
| Molecular Weight ( g/mol ) | 175.19 | 160.17 | 204.18 |
| LogP | 1.3 | 1.7 | 1.5 |
| Aqueous Solubility | Moderately Soluble | Low to Moderately Soluble | Low Solubility |
| Human Intestinal Absorption | High | High | Moderate to High |
| Blood-Brain Barrier (BBB) Permeability | Low | Low to Moderate | Low |
| CYP450 2D6 Inhibition | Non-inhibitor | Non-inhibitor | Potential Inhibitor |
| Metabolic Stability (in vitro) | Likely moderate to high turnover | Varies with substitution, generally moderate turnover[1] | Varies with substitution, can be metabolically unstable[2] |
| Hepatotoxicity | Low to Moderate Risk | Low to Moderate Risk | Moderate Risk |
Note: The data for this compound is based on in silico predictions and requires experimental validation. Data for comparator compounds is sourced from published literature and databases where available; some values may also be predicted.
Cytotoxicity Profile
Cytotoxicity is a crucial parameter in drug development, indicating the potential for a compound to cause cell death. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency. The table below presents predicted cytotoxicity for this compound alongside available experimental data for related indole derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (Predicted) | Various Cancer Cell Lines | 10 - 50 | In Silico Prediction |
| Primaquine–Indole-3-carboxamide Conjugate | LNCaP (Prostate Cancer) | Low micromolar | [3] |
| Indole-based Caffeic Acid Amides | Various Cancer Cell Lines | 10 - 50 | [4] |
Experimental Protocols
To facilitate the experimental validation of the predicted properties of this compound, detailed protocols for key in vitro assays are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane, simulating absorption in the gastrointestinal tract.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Lecithin (B1663433) solution (e.g., 1% in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Coat the filter membrane of the donor plate with the lecithin solution and allow the solvent to evaporate.
-
Fill the acceptor wells with PBS.
-
Prepare the donor solution by diluting the test compound stock solution in PBS to the desired final concentration.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation:
where:
-
[C_A] is the concentration in the acceptor well
-
[C_eq] is the equilibrium concentration
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively
-
A is the area of the membrane
-
t is the incubation time
-
Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Liver microsomes (human, rat, etc.)
-
NADPH regenerating system (or NADPH)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the test compound and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining compound against time and determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) using the following equations:
Workflow for the in vitro microsomal stability assay.
MTT Cytotoxicity Assay
This colorimetric assay measures cell viability by assessing the metabolic activity of cells.
Materials:
-
Cell line of interest (e.g., cancer cell line)
-
96-well cell culture plates
-
Cell culture medium
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Workflow for the MTT cytotoxicity assay.
Conclusion
While experimental data on the drug-like properties of this compound is currently lacking, in silico predictions suggest it may possess favorable characteristics such as high intestinal absorption and low potential for CYP2D6 inhibition. However, predicted moderate metabolic stability and potential for hepatotoxicity warrant further investigation. The provided experimental protocols offer a clear path for the empirical determination of these crucial parameters. Comparative analysis with related indole structures, such as Indole-3-carboxamide and Indole-3-glyoxylamide, highlights the importance of specific substitutions on the indole core in modulating ADME and toxicity profiles. Further experimental evaluation of this compound is essential to validate these predictions and to fully understand its potential as a scaffold for future drug development.
References
- 1. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Head-to-Head Comparison: Indole-3-amidoxime Scaffold and the Clinical Candidate Epacadostat in IDO1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical scaffold Indole-3-amidoxime and the clinical-stage drug Epacadostat (B560056), both of which are pertinent to the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). While this compound represents a foundational chemical structure, Epacadostat is a highly optimized derivative that has undergone extensive preclinical and clinical evaluation. This comparison will provide supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Introduction to IDO1 and its Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine and its metabolites. This metabolic reprogramming suppresses the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs), thereby enabling cancer cells to evade the immune system. The inhibition of IDO1 is a promising strategy in cancer immunotherapy to restore anti-tumor immunity.
Chemical Structures and Mechanism of Action
This compound is a simple organic compound featuring an indole (B1671886) ring system with an amidoxime (B1450833) functional group. The amidoxime moiety is a key pharmacophore in a class of IDO1 inhibitors.
Epacadostat (INCB024360) is an orally available, potent, and selective inhibitor of the IDO1 enzyme.[1] Its molecular structure is a more complex derivative that incorporates a hydroxyamidine (a tautomeric form of amidoxime) functional group.[2] Epacadostat competitively inhibits IDO1 by binding to the heme cofactor in the enzyme's active site, thereby blocking the binding of its substrate, tryptophan.[3] Molecular dynamics simulations have revealed that the high inhibitory activity of Epacadostat stems from its ability to disturb the ligand delivery tunnel, preventing oxygen and water from accessing the active site, and hindering the shuttling of tryptophan and kynurenine.[4][5]
Quantitative Comparison of Inhibitory Activity
Direct head-to-head experimental data for this compound as an IDO1 inhibitor is not available in the public domain, as it is primarily considered a synthetic intermediate.[6][7] The following table summarizes the quantitative data for Epacadostat's inhibitory activity from various in vitro assays.
| Parameter | Epacadostat (INCB024360) | Reference |
| Biochemical IC50 (Human IDO1) | 10 nM | [4] |
| 71.8 nM | [8] | |
| Cell-Based IC50 (HeLa cells) | 3.4 nM (IFNγ-stimulated OCI-AML2 cells) | [4] |
| 15 nM | [9] | |
| Cell-Based IC50 (SKOV-3 cells) | 17.63 nM | [10][11] |
| Selectivity | >1000-fold for IDO1 over IDO2 and TDO | [8] |
Experimental Protocols
In Vitro IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue (cofactor)
-
Ascorbic Acid (cofactor)
-
Catalase
-
Potassium Phosphate (B84403) Buffer (pH 6.5)
-
Test Compound (e.g., Epacadostat)
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Compound Addition: Serial dilutions of the test compound (e.g., Epacadostat) are added to the wells.
-
Enzyme Addition: The reaction is initiated by adding the recombinant IDO1 enzyme to each well.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of TCA. This step also facilitates the hydrolysis of the product, N'-formylkynurenine, to kynurenine.
-
Color Development: After centrifugation to remove precipitated protein, the supernatant is transferred to a new plate, and Ehrlich's reagent is added. This reagent reacts with kynurenine to produce a colored product.[12]
-
Absorbance Measurement: The absorbance is measured at 480 nm using a microplate reader. The amount of kynurenine produced is proportional to the absorbance.
-
Data Analysis: The percent inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular IDO1 Activity Assay (Kynurenine Measurement)
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3)
-
Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Recombinant Human Interferon-gamma (IFNγ)
-
Test Compound (e.g., Epacadostat)
-
Reagents for kynurenine detection (TCA and Ehrlich's reagent as described above)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
IDO1 Induction: IDO1 expression is induced by treating the cells with IFNγ (e.g., 100 ng/mL) for 24-48 hours.[6][9]
-
Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound.
-
Incubation: The cells are incubated for an additional 24-48 hours.
-
Sample Collection: The cell culture supernatant is collected.
-
Kynurenine Measurement: The concentration of kynurenine in the supernatant is measured using the TCA and Ehrlich's reagent method as described in the enzymatic assay protocol.[9]
-
Data Analysis: The cellular IC50 value of the compound is determined by calculating the percent inhibition of kynurenine production at each concentration and fitting the data to a dose-response curve.
Visualizations
IDO1 Signaling Pathway in the Tumor Microenvironment
Caption: The IDO1 pathway promotes tumor immune evasion.
Experimental Workflow for Cellular IDO1 Inhibition Assay
Caption: Step-by-step workflow for the cellular IDO1 assay.
Preclinical and Clinical Performance of Epacadostat
Epacadostat demonstrated robust anti-tumor activity in preclinical models, particularly when combined with other immunotherapy agents.[13] In early-phase clinical trials, the combination of Epacadostat with the anti-PD-1 antibody pembrolizumab (B1139204) showed promising response rates in patients with advanced melanoma. However, the pivotal Phase III ECHO-301/KEYNOTE-252 trial in patients with unresectable or metastatic melanoma was stopped in 2018 as it failed to meet its primary endpoint of improving progression-free survival compared to pembrolizumab monotherapy. This outcome has led to a re-evaluation of the therapeutic strategy of IDO1 inhibition in oncology. Recent studies suggest that Epacadostat, while inhibiting the catalytic activity of IDO1, may also stabilize the apo-form of the enzyme, which can have non-enzymatic, pro-tumorigenic signaling functions.[10][11]
Conclusion
While this compound serves as a foundational scaffold, Epacadostat represents a highly engineered and potent IDO1 inhibitor from the amidoxime class. The preclinical data for Epacadostat were compelling, demonstrating low nanomolar potency and high selectivity. The detailed experimental protocols provided herein offer a robust framework for the evaluation of future IDO1 inhibitors. Despite the clinical setback of Epacadostat, the study of IDO1 and its inhibitors continues to be an important area of research in immuno-oncology, with ongoing efforts to understand the complexities of the kynurenine pathway and to develop next-generation therapeutics.
References
- 1. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Upregulation of IFN-gamma receptor expression by proinflammatory cytokines influences IDO activation in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 9. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. fn-test.com [fn-test.com]
- 13. researchgate.net [researchgate.net]
Evaluating the Metabolic Stability of Indole-3-amidoxime: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical parameter in early-stage drug discovery, influencing its pharmacokinetic profile, bioavailability, and potential for generating active or toxic metabolites. This guide provides a comparative evaluation of the metabolic stability of Indole-3-amidoxime. Due to the absence of publicly available experimental data for this compound, this guide presents a hypothetical metabolic profile for this compound, benchmarked against experimentally determined data for structurally related indole-3-carboxamide derivatives. This comparison offers a framework for researchers to position this compound within the broader landscape of indole-based compounds and to design appropriate experimental evaluations.
Data Presentation: In Vitro Metabolic Stability in Human Liver Microsomes
The following table summarizes the in vitro metabolic stability data for our target compound and comparators, as determined by a standard human liver microsomal (HLM) stability assay. The intrinsic clearance (CLint) is a measure of the rate of metabolism by liver enzymes, independent of physiological factors, and is a key indicator of metabolic stability.[1] A lower CLint value corresponds to higher metabolic stability.
Table 1: Comparison of In Vitro Metabolic Stability in Human Liver Microsomes
| Compound Name | Structure | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Source |
| This compound | Hypothetical Structure | Not Available | Hypothetical Low-to-Moderate | Hypothetical |
| (R)-AB-FUBINACA | Comparator 1 | > 45 | 13.7 ± 4.06 | [2][3] |
| (S)-AMB-FUBINACA | Comparator 2 | < 5 | 2944 ± 95.9 | [2][3] |
| Benzoyl Indole (B1671886) (Compound 8) | Comparator 3 | Not Available | 78% remaining after 60 min | [4] |
Note: Data for this compound is hypothetical and for illustrative purposes only. The comparator compounds are complex indole-3-carboxamide derivatives, and their metabolic rates may not be directly predictive for the simpler this compound.
Experimental Protocols
A standard and widely accepted method for assessing the metabolic stability of new chemical entities is the in vitro liver microsomal stability assay.[5] This assay measures the disappearance of a parent compound over time when incubated with liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes like cytochrome P450s (CYPs).[6]
Protocol: Human Liver Microsomal Stability Assay
1. Purpose: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of human liver microsomes and an NADPH-regenerating system.
2. Materials:
-
Test compound (e.g., this compound)
-
Comparator compounds
-
Pooled human liver microsomes (HLM)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test and comparator compounds (typically 10 mM in DMSO).
-
Prepare a working solution of the test compound at a suitable concentration (e.g., 100 µM in buffer).
-
Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH-regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution to each well.
-
Add the test compound working solution to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for approximately 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to the wells. For negative controls, add buffer instead of the NADPH system.
-
Incubate the plate at 37°C with continuous shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing an internal standard. The 0-minute time point is prepared by adding the stop solution before the NADPH system.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point, relative to the internal standard.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the in vitro metabolic stability assay.
Caption: Workflow for the in vitro microsomal stability assay.
Potential Metabolic Pathways of this compound
Based on the known metabolism of other indole and amidoxime-containing compounds, the following diagram outlines the plausible metabolic pathways for this compound. The primary routes are likely to be reduction of the amidoxime (B1450833) group and oxidation of the indole ring.[7]
Caption: Plausible metabolic pathways for this compound.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Indole-3-amidoxime: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. Indole-3-amidoxime, a synthetic intermediate utilized in pharmaceutical synthesis, is a compound that requires careful handling and a structured disposal protocol.[1][2][3] This guide provides essential, step-by-step instructions for the proper disposal of this compound, grounded in established safety practices for hazardous laboratory waste.
Immediate Safety and Hazard Assessment:
Before initiating any disposal procedures, it is crucial to recognize that this compound should be treated as a hazardous substance.[1] While a comprehensive, universally available Safety Data Sheet (SDS) with full GHS classifications for this compound is not consistently provided across suppliers, the available information underscores the need for caution.[1] Therefore, adherence to the general principles of hazardous waste management is mandatory. Always consult the specific SDS provided by your supplier for the most accurate and detailed hazard information.
Personal Protective Equipment (PPE) is non-negotiable. When handling this compound for disposal, the following PPE must be worn:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A laboratory coat and appropriate protective clothing to prevent skin contact.
Quantitative Data Summary
For quick reference, the table below summarizes the available quantitative data for this compound. This information is critical for understanding its physical properties and behavior in different solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉N₃O | [1] |
| Formula Weight | 175.2 g/mol | [1] |
| Purity | ≥97% | [1] |
| Stability | ≥2 years at -20°C (as supplied) | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility in DMSO | Approx. 14 mg/mL | [1] |
| Solubility in DMF | Approx. 12.5 mg/mL | [1] |
| Solubility in DMSO:PBS (1:10, pH 7.2) | Approx. 0.1 mg/mL | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the standard operating procedures for managing hazardous chemical waste in a laboratory setting. The workflow emphasizes waste segregation, proper containment, clear labeling, and disposal through authorized channels.
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container for all this compound waste. This includes pure, unused compound, contaminated materials (e.g., weighing boats, pipette tips), and solutions. Plastic containers are often preferred for their durability.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. As a nitrogen-containing organic compound, it should be segregated from strong oxidizing agents and strong acids to prevent potentially vigorous or hazardous reactions.
-
Collect at the Point of Generation: Accumulate the waste in the designated container at the location where it is generated (e.g., in the chemical fume hood where the work is being performed). This minimizes the need to transport open waste containers through the laboratory.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused this compound powder and contaminated disposable labware (e.g., gloves, wipes, weighing paper) in a designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, designated liquid waste container. Be mindful of solvent compatibility. For instance, if dissolved in DMSO or DMF, the waste should be collected in a container appropriate for organic solvent waste.
-
Storage and Labeling in a Satellite Accumulation Area (SAA)
-
Store in a Designated SAA: The waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5][6] This area should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Proper Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and components of the waste (e.g., "this compound in DMSO")
-
The date accumulation started
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant" - consult your institution's EHS guidelines for appropriate hazard communication).
-
-
Keep Containers Closed: The waste container must be kept securely sealed at all times, except when adding waste.[7] This is crucial to prevent the release of vapors and to avoid spills.
Final Disposal Procedure
-
Do Not Exceed Accumulation Limits: Be aware of the maximum volume of hazardous waste (typically 55 gallons) and acutely toxic waste (typically 1 quart for liquids) that can be stored in an SAA.[5][6]
-
Schedule a Pickup: Once the container is full or you are ready to dispose of it, complete the hazardous waste tag with the final date. Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.[8]
-
Professional Collection: Do not attempt to transport the hazardous waste outside of your laboratory. Trained EHS personnel or a licensed hazardous waste contractor will collect the waste from your SAA.[7]
Forbidden Disposal Methods:
-
DO NOT dispose of this compound down the drain.[8]
-
DO NOT dispose of this compound in the regular trash.[8]
-
DO NOT attempt to neutralize the compound without a validated and approved protocol from your institution's EHS department.
Mandatory Visualizations
To further clarify the procedural flow, the following diagrams illustrate the logical relationships in the disposal process.
Caption: Disposal workflow for this compound waste.
Caption: Segregation of this compound waste.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. odu.edu [odu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling Indole-3-amidoxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Indole-3-amidoxime. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS), a conservative approach based on information for the compound and its precursors is strongly advised. This compound should be treated as a hazardous substance.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a full-face shield must be worn at all times to protect against splashes and airborne particles. |
| Hand Protection | Wear chemical-resistant gloves, such as nitrile rubber. It is recommended to double-glove. Change gloves immediately if they become contaminated. |
| Body Protection | A laboratory coat is required. For operations with a higher risk of spills or significant exposure, a chemical-resistant apron or suit should be worn over the lab coat. |
| Respiratory Protection | All handling of solid this compound should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is necessary. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Before handling, ensure that a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are unobstructed and readily accessible.
-
Designate a specific area within the fume hood for handling this compound to contain any potential contamination.
-
-
Donning PPE :
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don inner gloves.
-
Wear safety goggles or a face shield.
-
Put on outer gloves, ensuring the cuffs of the lab coat are tucked inside.
-
-
Handling the Compound :
-
Perform all weighing and transferring of solid this compound within the chemical fume hood to minimize inhalation exposure.
-
Use a disposable weighing paper or boat to prevent contamination of the balance.
-
Handle the compound gently to avoid creating dust.
-
Keep the container of this compound tightly sealed when not in use.
-
-
Doffing PPE :
-
With outer gloves still on, wipe them down with a suitable decontaminant.
-
Remove the outer gloves, peeling them off without touching the external surface.
-
Remove the lab coat and any additional protective clothing.
-
Remove safety goggles or face shield.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
All solid waste contaminated with this compound (e.g., gloves, weighing papers, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Solutions of this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.
-
-
Disposal Procedure :
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Diagram: Safe Handling and Disposal Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
